2-(2-Chlorophenoxy)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGSQLKHGQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334560 | |
| Record name | 2-(2-Chlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-31-5 | |
| Record name | 2-(2-Chlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)acetonitrile is an aromatic organic compound featuring a 2-chlorophenoxy group linked to an acetonitrile moiety. Its chemical structure, combining a halogenated phenol ether with a nitrile group, makes it a molecule of significant interest in synthetic chemistry. The phenoxyacetic acid scaffold is prevalent in a variety of biologically active compounds, and the nitrile group offers a versatile handle for further chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery and agrochemical development, based on the activity of structurally related molecules.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are fundamental to understanding its reactivity and potential biological interactions.
Molecular Structure:
The molecule consists of a benzene ring substituted with a chlorine atom at the ortho position relative to an ether linkage. This ether connects the phenyl ring to a cyanomethyl group (-CH₂CN).
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Data:
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [2] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | N/A |
| Predicted XlogP | 2.1 | [2] |
| Monoisotopic Mass | 167.0138 Da | [2] |
Spectral Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.5 ppm), and a singlet for the methylene protons (-CH₂CN) adjacent to the oxygen atom (likely around 4.8 ppm).
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon (around 115-120 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 167, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the cyanomethyl group and cleavage of the ether bond.[4]
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] In this case, 2-chlorophenoxide reacts with chloroacetonitrile.
Diagram 2: Williamson Ether Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Chloroacetonitrile: While stirring the mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of chloroacetonitrile and to ensure the efficiency of the base.
-
Potassium Carbonate as Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic proton of 2-chlorophenol to form the nucleophilic phenoxide. It is also easily removed by filtration.
-
Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, ensuring a reasonable reaction time.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are to remove any unreacted 2-chlorophenol and other water-soluble impurities.
Potential Applications in Drug Development and Agrochemicals
While specific biological activities of this compound are not extensively documented, its structural similarity to known bioactive molecules suggests several promising avenues for research.
Herbicidal Activity
The chlorophenoxyacetic acid moiety is a well-known pharmacophore in a class of synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[7][8] These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[7] The nitrile group in this compound can be hydrolyzed to a carboxylic acid, yielding 2-(2-Chlorophenoxy)acetic acid, a known herbicide. This suggests that this compound could act as a pro-herbicide or be a valuable intermediate in the synthesis of novel herbicidal compounds.[9][10]
Drug Discovery
The phenoxyacetonitrile scaffold is a versatile starting point for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The nitrile group can participate in cycloaddition reactions or be reduced to an amine, opening pathways to a diverse range of molecular architectures. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic properties of a molecule and provides a site for further functionalization through cross-coupling reactions. Given the prevalence of the chlorophenyl group in many pharmaceuticals, this compound represents a valuable building block for medicinal chemistry campaigns.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.[9]
-
Handling: Avoid inhalation, ingestion, and skin contact.[9][11] In case of contact, rinse the affected area with plenty of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a compound with significant potential in synthetic chemistry, particularly as an intermediate for the development of new agrochemicals and pharmaceuticals. Its synthesis via the robust Williamson ether synthesis is straightforward. While direct biological data is limited, its structural relationship to known herbicides and its versatile chemical handles make it a compelling target for further investigation by researchers in both academia and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetonitrile [webbook.nist.gov]
- 3. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of 2-(2-Chlorophenoxy)acetonitrile
An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)acetonitrile
This compound is a pivotal intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its structure, featuring a chlorinated aromatic ring linked via an ether to an acetonitrile moiety, provides a versatile scaffold for further chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic systems, making this compound a valuable building block for drug development professionals. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.
Primary Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[1][2] This venerable reaction, first developed in the 1850s, remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its reliability and broad scope.[1]
Mechanistic Underpinnings
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the deprotonation of a weakly acidic alcohol—in this case, the phenol 2-chlorophenol—to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks an electrophilic carbon atom bearing a good leaving group. For the synthesis of this compound, the electrophile is chloroacetonitrile, where the chlorine atom serves as the leaving group.
The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[2] For this reaction to be efficient, the electrophilic carbon should be sterically unhindered. Chloroacetonitrile, having a primary carbon, is an ideal substrate for this reaction.[2][3]
The synthesis can be broken down into two critical steps:
-
Deprotonation: 2-Chlorophenol is treated with a suitable base to generate the 2-chlorophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like alkali hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃).[4][5]
-
Nucleophilic Substitution: The generated 2-chlorophenoxide anion acts as the nucleophile, attacking the methylene carbon of chloroacetonitrile and displacing the chloride ion to form the desired ether linkage.
Caption: General pathway for the Williamson ether synthesis of this compound.
Methodology 1: Classical Williamson Ether Synthesis
This approach is typically performed in a polar aprotic solvent, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide.
Experimental Protocol: Classical Synthesis
Materials:
-
2-Chlorophenol (1.0 eq)
-
Chloroacetonitrile (1.1 eq)[6]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenol (1.0 eq) and anhydrous acetonitrile (or DMF) to create a ~0.5 M solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.
-
Stir the mixture vigorously at room temperature for 15-20 minutes to facilitate the initial acid-base reaction.
-
Add chloroacetonitrile (1.1 eq) to the flask dropwise via a syringe.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C (for acetonitrile) or a slightly lower temperature for DMF.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.[7]
Methodology 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis
A significant process improvement involves the use of Phase-Transfer Catalysis (PTC).[8] This technique is exceptionally well-suited for reactions where one reactant (like the sodium or potassium salt of 2-chlorophenol) is soluble in an aqueous phase and the other (chloroacetonitrile) is soluble in an organic phase.[9] The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase, where it can react with the chloroacetonitrile.[10][11]
Advantages of PTC:
-
Milder Reaction Conditions: Often proceeds at or slightly above room temperature.
-
Simplified Workup: Avoids the need for expensive and hygroscopic anhydrous polar aprotic solvents.
-
Increased Reaction Rates: The transferred anion is highly reactive in the organic phase.[11]
-
Higher Yields and Purity: Reduces side reactions.
Caption: The catalytic cycle in the Phase-Transfer Catalysis synthesis of the target molecule.
Experimental Protocol: PTC Synthesis
Materials:
-
2-Chlorophenol (1.0 eq)[12]
-
Chloroacetonitrile (1.05 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq) as a 50% w/w aqueous solution
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene or Dichloromethane
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 2-chlorophenol (1.0 eq), toluene (as the organic solvent), and tetrabutylammonium bromide (0.05 eq).
-
While stirring vigorously, add the 50% aqueous NaOH solution (1.2 eq). Stir for 20-30 minutes.
-
Add chloroacetonitrile (1.05 eq) to the biphasic mixture.
-
Continue to stir vigorously at room temperature or with gentle warming (40-50 °C) to accelerate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-5 hours).
-
Upon completion, stop stirring and allow the phases to separate.
-
Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic pathway depends on factors such as scale, available equipment, cost of reagents, and desired purity.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |
| Key Reagents | 2-Chlorophenol, Chloroacetonitrile, Strong base (e.g., K₂CO₃) | 2-Chlorophenol, Chloroacetonitrile, Base (e.g., NaOH), PTC (e.g., TBAB)[13] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Biphasic system (e.g., Toluene/Water)[13] |
| Temperature | Elevated (50-100 °C)[13] | Room temperature to moderate (25-50 °C) |
| Reaction Time | 4-12 hours | 2-6 hours |
| Yield | Good (70-85%) | Excellent (>90%)[14] |
| Advantages | Well-established, reliable method | Milder conditions, no anhydrous solvents, easy workup, higher yield |
| Disadvantages | Requires anhydrous solvents, higher temperatures, longer reaction times | Requires vigorous stirring, catalyst cost (though used catalytically) |
Purification and Characterization
Regardless of the synthetic method, the crude product typically requires purification to meet the standards for subsequent applications.
-
Vacuum Distillation: This is the preferred method for purification on a larger scale, as this compound is a liquid at room temperature.[15]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate solvent system is effective.[7]
-
Characterization: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Workflow Visualization
Caption: A generalized experimental workflow for the synthesis and purification of the product.
Conclusion
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. While the classical approach using a strong base in a polar aprotic solvent is robust, the implementation of Phase-Transfer Catalysis offers significant advantages in terms of milder conditions, operational simplicity, and improved yield. For researchers and drug development professionals, the PTC method represents a more efficient, economical, and environmentally conscious approach to producing this key synthetic intermediate. Proper purification and analytical characterization are critical final steps to ensure the material is suitable for its intended high-value applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. biomedres.us [biomedres.us]
- 12. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 15. (2-Chlorophenyl)Acetonitrile Supplier in China [nj-finechem.com]
Spectroscopic Characterization of 2-(2-Chlorophenoxy)acetonitrile: A Technical Guide
Introduction to Spectroscopic Analysis
In the development of novel chemical entities, rigorous structural elucidation is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this process, each providing a unique piece of the structural puzzle. For a molecule like 2-(2-Chlorophenoxy)acetonitrile, these methods allow for the unambiguous confirmation of its atomic connectivity and the identification of key functional groups. This guide is designed to walk researchers through the theoretical underpinnings and practical application of these techniques for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signals should not overlap with analyte signals.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine characterization.[2]
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for each unique carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons.
-
Aromatic Region (approx. 6.9-7.5 ppm): The four protons on the chlorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ether oxygen.
-
Methylene Protons (-O-CH₂-CN, approx. 4.8 ppm): The two protons of the methylene group adjacent to the oxygen and the nitrile group are chemically equivalent and are expected to appear as a sharp singlet. This signal is shifted downfield due to the deshielding effect of the neighboring electronegative oxygen atom.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing at the lowest field (most deshielded) and the carbon attached to the chlorine also being significantly downfield.
-
Nitrile Carbon (-CN, approx. 115-120 ppm): The carbon of the nitrile group typically appears in this region.
-
Methylene Carbon (-O-CH₂-CN, approx. 50-60 ppm): The methylene carbon will be found at a characteristic chemical shift for a carbon atom situated between an ether oxygen and a nitrile group.
| Predicted Spectroscopic Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) : 7.5-6.9 (m, 4H, Ar-H), 4.8 (s, 2H, O-CH₂-CN) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) : 155-150 (C-O), 132-110 (Ar-C), 117 (CN), 55 (O-CH₂-CN) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR-IR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
IR Spectrum Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes |
| Aromatic C-H Stretch | 3100-3000 | Typically sharp, medium to weak intensity. |
| Aliphatic C-H Stretch | 3000-2850 | From the -CH₂- group. |
| Nitrile (C≡N) Stretch | 2260-2240 | A sharp, medium intensity peak, very characteristic.[3] |
| Aromatic C=C Stretch | 1600-1450 | Multiple sharp bands of variable intensity. |
| Aryl Ether (C-O-C) Stretch | 1250 (asymmetric), 1050 (symmetric) | Strong, characteristic bands. |
| C-Cl Stretch | 800-600 | Can be difficult to assign definitively in the fingerprint region. |
The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group. The combination of aromatic C-H and C=C stretching bands, along with the strong C-O stretching of the aryl ether, would provide compelling evidence for the proposed structure.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and offering clues about its structure.
Experimental Protocol: Mass Spectrometry
Electrospray Ionization (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode. For this molecule, adducts with H⁺, Na⁺, or K⁺ are likely in positive mode.
Mass Spectrum Interpretation
The molecular formula for this compound is C₈H₆ClNO. The monoisotopic mass is approximately 167.01 Da.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): In an ESI mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 168.02.[6] A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion region should show two peaks, one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, two mass units higher for the molecule containing ³⁷Cl.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule could involve the cleavage of the ether bond. The loss of the cyanomethyl radical (•CH₂CN) would lead to a chlorophenoxy cation.
| Predicted Mass Spectrometry Data | |
| Molecular Formula | C₈H₆ClNO |
| Monoisotopic Mass | 167.01 Da |
| Predicted [M+H]⁺ (m/z) | 168.02 (for ³⁵Cl), 170.02 (for ³⁷Cl) |
| Predicted [M+Na]⁺ (m/z) | 190.00 (for ³⁵Cl), 192.00 (for ³⁷Cl)[6] |
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the structural verification of this compound. This guide outlines the expected spectroscopic signatures based on fundamental principles and data from related compounds. The predicted data, including the characteristic singlet for the methylene protons in ¹H NMR, the nitrile stretch in the IR spectrum, and the distinctive isotopic pattern of chlorine in the mass spectrum, together create a unique spectroscopic fingerprint. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the identity and purity of their materials.
References
Physical properties of 2-(2-Chlorophenoxy)acetonitrile (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)acetonitrile is a niche organic compound with potential applications in synthetic chemistry and drug discovery. Its molecular structure, featuring a chlorinated phenoxy group attached to an acetonitrile moiety, suggests its utility as a building block for more complex molecules. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and reaction design. This guide provides an in-depth overview of these key physical parameters, outlines detailed experimental procedures for their determination, and discusses the scientific principles underpinning these measurements.
Physical Properties of Chlorophenoxyacetonitrile Isomers
A summary of the available physical property data for a closely related isomer is presented below. These values can serve as an estimate for designing experimental parameters for the determination of the physical properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | 31866-02-3 | C₈H₆ClNO | Data not available | Data not available |
| 2-(4-Chlorophenoxy)acetonitrile | 3598-13-8 | C₈H₆ClNO | 49 | 149-150 (at 15 torr)[1] |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Causality Behind Experimental Choices
The choice of a capillary-based method, such as using a Mel-Temp apparatus or a Thiele tube, is based on its requirement for a small sample size and its ability to provide a controlled and uniform heating rate. Slow heating (1-2°C per minute) is crucial around the expected melting point to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, thus yielding an accurate measurement.
Step-by-Step Methodology for Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or attached to a thermometer.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point (preliminary trials may be necessary). The heating rate is then reduced to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Experimental Workflow for Melting Point Determination
Caption: Workflow for the determination of a compound's melting point.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.
Causality Behind Experimental Choices
The distillation method provides a means to determine the boiling point of a liquid by observing the temperature at which a stable vapor-liquid equilibrium is achieved. For small sample volumes, a micro-boiling point determination using a capillary tube is effective. The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube; the boiling point is the temperature at which the liquid re-enters the capillary upon cooling.
Step-by-Step Methodology for Boiling Point Determination
-
Apparatus Setup: A small amount (a few milliliters) of liquid this compound is placed in a small test tube. A thermometer is positioned in the test tube with the bulb below the liquid surface.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
-
Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).
-
Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for the micro-determination of a compound's boiling point.
Conclusion
The determination of the melting and boiling points of this compound is crucial for its application in research and development. While specific literature values are not currently available, the standardized and reliable methods outlined in this guide provide a clear pathway for their experimental determination. Accurate measurement of these fundamental physical properties will ensure the purity of the compound and facilitate its use in the synthesis of novel molecules for the advancement of science.
References
A Technical Guide to the Solubility of 2-(2-Chlorophenoxy)acetonitrile in Organic Solvents: Principles, Prediction, and Experimental Determination
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(2-chlorophenoxy)acetonitrile in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and practical methodologies required by researchers, chemists, and formulation scientists. We delve into the molecular structure's influence on solubility, explore the application of thermodynamic predictive models for efficient solvent screening, and provide a detailed, field-proven protocol for accurate experimental solubility measurement. The guide culminates in a systematic workflow designed to integrate theoretical analysis with empirical validation, enabling a robust and scientifically sound approach to solvent selection for applications ranging from chemical synthesis to drug development.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound is an organic compound featuring a chlorophenyl group linked via an ether bond to an acetonitrile moiety. Its molecular structure dictates its physical and chemical properties, including its solubility profile.
-
Molecular Formula: C₈H₆ClNO
-
Key Structural Features:
-
Aromatic Ring (Chlorophenyl): A bulky, relatively nonpolar group that contributes to solubility in nonpolar and aromatic solvents. The ortho-substituted chlorine atom introduces a moderate dipole and influences steric hindrance.
-
Ether Linkage (-O-): A polar group capable of acting as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment, enhancing solubility in polar aprotic solvents.
-
The combination of these features results in a molecule of intermediate polarity, suggesting that its solubility will vary significantly across different solvent classes. While specific experimental data is limited, its structure is the primary determinant of its interactions with solvent molecules.
Significance in Research and Development
Compounds like this compound are valuable intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile building block for more complex molecules, including potential pharmaceutical and agrochemical agents. Understanding its solubility is paramount for reaction engineering, process optimization, purification via crystallization, and formulation.[3]
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
The "Like Dissolves Like" Paradigm
This long-standing principle provides a qualitative framework for predicting solubility.[4][5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
For this compound:
-
Its polarity suggests poor solubility in highly nonpolar solvents like hexane, where only weak van der Waals forces can be established.
-
It is expected to exhibit favorable solubility in polar aprotic solvents (e.g., acetonitrile, acetone, ethyl acetate) that can engage in strong dipole-dipole interactions with the ether and nitrile groups.
-
In polar protic solvents (e.g., methanol, ethanol), solubility will be influenced by the solvent's ability to hydrogen bond with the ether oxygen, balanced against the energy required to disrupt the solvent's own strong hydrogen-bonding network.
-
Impact of Temperature
For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice of the solute. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward the endothermic process, favoring dissolution. This relationship is often described by the van't Hoff equation.
Predictive Approaches to Solubility Estimation
Before undertaking extensive and time-consuming experimental work, computational models can provide rapid and valuable estimations of solubility.[6] These in silico methods are crucial for pre-screening large numbers of solvents to identify promising candidates.
Accurate solubility prediction is crucial for optimizing experimental design by eliminating unnecessary trials at an early stage, thereby streamlining the workflow.[7] Thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) are powerful tools for this purpose.[6] These models calculate the activity coefficients of the solute in the solvent, which are then used in conjunction with the solute's fusion properties (melting point and enthalpy of fusion) to predict solubility.[3][8] The advantage of these methods is their foundation in physical chemistry, allowing for estimations without prior experimental data for the specific solute-solvent system.[6]
Experimental Determination of Solubility: A Practical Guide
Rigorous experimental measurement remains the gold standard for determining solubility. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for generating accurate solubility data.
Quantitative Data Summary (Template)
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar | 25 | ||
| Toluene | Aromatic | 25 | ||
| Dichloromethane | Halogenated | 25 | ||
| Diethyl Ether | Ether | 25 | ||
| Ethyl Acetate | Ester / Polar Aprotic | 25 | ||
| Acetone | Ketone / Polar Aprotic | 25 | ||
| Acetonitrile | Nitrile / Polar Aprotic | 25 | ||
| Methanol | Alcohol / Polar Protic | 25 | ||
| Ethanol | Alcohol / Polar Protic | 25 | ||
| Water | Aqueous / Polar Protic | 25 |
Protocol: Isothermal Equilibrium Shake-Flask Method
This protocol describes a self-validating system for determining the equilibrium solubility of a compound at a specified temperature.
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or orbital shaker inside a temperature-controlled incubator
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Causality Insight: Adding a clear excess of solute guarantees that the dissolution process reaches equilibrium at the point of saturation, rather than being limited by the amount of available solute.
-
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours).
-
Causality Insight: Continuous agitation ensures a uniform distribution of the solute and maximizes the surface area for dissolution, accelerating the approach to equilibrium. A prolonged equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium, which can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours. This allows the excess, undissolved solid to settle.
-
Causality Insight: This step is critical to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured concentration.
-
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed volumetric flask.
-
Trustworthiness Principle: Filtering the sample through a microporous membrane is a mandatory step to remove any fine, suspended particulates, ensuring that the analyzed liquid represents only the truly dissolved solute. The choice of a solvent-compatible filter material prevents contamination from the filter itself.
-
-
Dilution and Analysis: Record the exact mass of the filtrate collected. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). Calculate the concentration of this compound in the original saturated solution, accounting for all dilutions. The final solubility is typically expressed in mg/mL or mol/L.
A Systematic Workflow for Solvent Screening
The following diagram outlines a logical and efficient workflow for selecting an appropriate solvent system for this compound, integrating theoretical, qualitative, and quantitative approaches.
Caption: Logical workflow for solvent screening.
Conclusion
Determining the solubility of this compound is a critical task for its effective utilization in scientific and industrial applications. While specific published data is sparse, a robust understanding can be built by applying fundamental principles of chemical interactions, leveraging powerful predictive models, and conducting meticulous experimental measurements. The integrated workflow presented in this guide, combining theoretical screening with the rigorous shake-flask protocol, provides a reliable and efficient pathway for researchers to generate high-quality solubility data. This systematic approach not only ensures the selection of an optimal solvent but also upholds the principles of scientific integrity by producing trustworthy and reproducible results.
References
- 1. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-CHLOROPHENOXY)ACETONITRILE | CAS 3598-13-8 [matrix-fine-chemicals.com]
- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(2-Chlorophenoxy)acetonitrile in Biological Systems
Abstract
2-(2-Chlorophenoxy)acetonitrile is an aromatic nitrile compound featuring a chlorophenoxy group, a structural motif present in various commercial herbicides. While direct and extensive research on the specific biological interactions of this compound is not widely available in current literature, its chemical architecture allows for the formulation of a scientifically-grounded, hypothetical mechanism of action. This guide synthesizes information from structurally related compounds to propose a multi-faceted mechanism of action for this compound, centered on the inhibition of acetyl-CoA carboxylase (ACCase) and potential cytotoxicity mediated by the acetonitrile moiety. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation, including detailed experimental protocols to validate the proposed biological activities.
Introduction: A Structurally-Informed Hypothesis
The biological activity of a small molecule is intrinsically linked to its chemical structure. In the absence of direct studies, a robust starting point for investigation is the analysis of its constituent functional groups and their roles in established bioactive molecules. This compound is comprised of a 2-chlorophenoxy group and an acetonitrile group. The phenoxyacetic acid scaffold is a well-known pharmacophore in the agrochemical industry, particularly in the class of aryloxyphenoxypropionate (AOPP) herbicides.[1][2][3] These herbicides are known to selectively target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[3]
The acetonitrile group, on the other hand, is a common feature in both pharmaceuticals and agrochemicals and can contribute to metabolic stability and biological activity.[4] However, the metabolism of acetonitrile can lead to the release of cyanide, which is a potent inhibitor of cellular respiration.[4][5] Furthermore, related haloacetonitriles are known to induce cytotoxicity through oxidative stress.[6][7]
Based on these structural parallels, this guide proposes a dual mechanism of action for this compound:
-
Primary Mechanism (Herbicidal Activity): Inhibition of acetyl-CoA carboxylase (ACCase), leading to the disruption of fatty acid synthesis in susceptible plant species.
-
Secondary Mechanism (General Cytotoxicity): Potential for metabolic activation of the acetonitrile group, leading to cellular toxicity through inhibition of cellular respiration or induction of oxidative stress.
This guide will now delve into the details of these proposed mechanisms, supported by data from related compounds, and provide experimental workflows to test these hypotheses.
Proposed Primary Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The most probable primary mechanism of action for this compound, particularly in the context of herbicidal activity, is the inhibition of acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[3]
The Role of the Chlorophenoxy Group
The chlorophenoxy moiety of this compound is structurally analogous to the core of AOPP herbicides.[1][2] These herbicides are known to be potent and selective inhibitors of the ACCase enzyme in most grass species.[3] The inhibition of ACCase leads to a depletion of malonyl-CoA, which in turn halts the production of fatty acids. Fatty acids are essential components of cell membranes and for energy storage. The disruption of their synthesis leads to a cessation of growth and eventual death of the plant.
Signaling Pathway of ACCase Inhibition
The proposed signaling pathway for the herbicidal action of this compound is depicted in the following diagram:
Caption: Proposed pathway of ACCase inhibition by this compound.
Experimental Validation: ACCase Inhibition Assay
To validate the proposed primary mechanism, a direct in vitro assay of ACCase activity in the presence of this compound is required.
Protocol: In Vitro ACCase Inhibition Assay
-
Enzyme Source: Isolate ACCase from a susceptible grass species (e.g., Lolium perenne) and a resistant species (e.g., a dicotyledonous plant).
-
Assay Buffer: Prepare a suitable assay buffer containing ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Reaction: In a microcentrifuge tube, combine the assay buffer, ACCase enzyme, and varying concentrations of the inhibitor or DMSO (control).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a fixed period (e.g., 15 minutes).
-
Quenching: Stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Dry the samples and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: Plot the percentage of ACCase inhibition against the inhibitor concentration to determine the IC₅₀ value.
Proposed Secondary Mechanism: Cytotoxicity via the Acetonitrile Moiety
Beyond its potential as a herbicide, this compound may exhibit broader cytotoxicity due to its acetonitrile group. This toxicity could manifest through two primary pathways: metabolic release of cyanide and induction of oxidative stress.
Metabolic Conversion to Cyanide
Acetonitrile can be metabolized by cytochrome P450 enzymes in the liver to produce cyanide.[4][5][8][9] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting cellular respiration and leading to cytotoxic anoxia.[5] While the metabolism of substituted acetonitriles can vary, the potential for cyanide release represents a significant toxicological pathway.
Induction of Oxidative Stress
Haloacetonitriles, which are structurally related to this compound, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[6][7] This can lead to damage to DNA, proteins, and lipids, ultimately triggering apoptosis. Dichloroacetonitrile, for example, has been shown to activate the p53-dependent apoptosis pathway via oxidative stress.[6]
Hypothetical Metabolic and Cytotoxic Pathway
The following diagram illustrates the proposed metabolic activation and subsequent cytotoxic effects of this compound.
Caption: Proposed metabolic and cytotoxic pathways for this compound.
Experimental Validation: Cytotoxicity and Mechanistic Assays
A series of cell-based assays are necessary to investigate the potential cytotoxicity and underlying mechanisms of this compound.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable cell line (e.g., human liver cells like HepG2, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Protocol: Reactive Oxygen Species (ROS) Detection
-
Cell Culture and Treatment: Culture and treat cells as described for the MTT assay.
-
Fluorescent Probe: After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture and treat cells as described above.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Quantitative Data on Related Compounds
The following table summarizes the known activities of compounds structurally related to this compound, providing a basis for expected potency.
| Compound/Class | Target/Effect | Organism/Cell Line | Activity (IC₅₀/LC₅₀) | Reference |
| Aryloxyphenoxypropionates | Acetyl-CoA Carboxylase (ACCase) | Monocotyledonous plants | Varies by compound and species | [1],[3] |
| Dichloroacetonitrile (DCAN) | Cytotoxicity (induces apoptosis) | LO2 cells | Induces 13.6% apoptosis at 500 µM | [6] |
| Chloroacetonitrile (CAN) | Cytotoxicity | RPE-1hTERT cells | IC₅₀ = 219.8 µM | [7] |
| Bromoacetonitrile (BAN) | Cytotoxicity | RPE-1hTERT cells | IC₅₀ = 8.7 µM | [7] |
| Iodoacetonitrile (IAN) | Cytotoxicity | RPE-1hTERT cells | IC₅₀ = 3.0 µM | [7] |
| Acetonitrile | Acute Toxicity (metabolizes to cyanide) | Rats | Deaths occurred at 800 ppm (inhalation) | [10] |
Conclusion and Future Directions
This technical guide has outlined a plausible, dual mechanism of action for this compound based on its structural similarity to known bioactive compounds. The primary proposed mechanism is the inhibition of ACCase, suggesting potential as a herbicide. The secondary mechanism involves potential cytotoxicity through metabolic activation of the acetonitrile group, a crucial consideration for toxicological assessment.
The experimental protocols provided offer a clear roadmap for researchers to validate these hypotheses. Future research should focus on:
-
Definitive identification of the molecular target(s) through techniques such as affinity chromatography or chemoproteomics.
-
Metabolite identification studies to determine if cyanide is a significant metabolite in relevant biological systems.
-
In vivo studies to assess the herbicidal efficacy and selectivity, as well as the toxicological profile in animal models.
By systematically addressing these research questions, the scientific community can fully elucidate the biological activity of this compound and determine its potential applications and risks.
References
- 1. Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide on the Potential Applications of 2-(2-Chlorophenoxy)acetonitrile in Medicinal Chemistry
Abstract
2-(2-Chlorophenoxy)acetonitrile is a versatile chemical intermediate that has garnered significant interest within the medicinal chemistry landscape. Its unique structural features, comprising a chlorinated phenoxy ring linked to an acetonitrile group, provide a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex molecules with promising biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential applications of this compound in drug discovery and development. We will delve into its role as a precursor to novel therapeutic agents, exploring its utility in the generation of compounds with anticonvulsant, anticancer, and other pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing molecule.
Introduction: The Strategic Importance of Privileged Scaffolds
In the realm of medicinal chemistry, the concept of "privileged scaffolds" is of paramount importance. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel drugs.[1] The strategic derivatization of such scaffolds can lead to the discovery of potent and selective modulators of biological processes. This compound has emerged as a noteworthy building block that, while not a privileged scaffold in itself, serves as a key precursor to various heterocyclic systems that exhibit a wide range of biological activities. The presence of the ortho-chlorine atom on the phenoxy ring and the reactive nitrile group offers multiple avenues for chemical modification, making it an attractive starting material for combinatorial library synthesis and lead optimization efforts. The phenoxy group is a moiety found in many drugs and is considered a privileged scaffold in medicinal chemistry due to its crucial importance for biological activity.[1]
Synthesis and Chemical Reactivity
The primary route for the synthesis of this compound involves the Williamson ether synthesis. This well-established reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenol is treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then reacts with chloroacetonitrile to yield the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chlorophenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Stir the mixture vigorously at room temperature and add chloroacetonitrile (1.1 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
The reactivity of this compound is dominated by the chemistry of the nitrile group. This functional group can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the amine, and cycloaddition reactions to form heterocyclic rings.[2] This versatility is a key reason for its utility in medicinal chemistry.
Applications in the Synthesis of Bioactive Molecules
The true potential of this compound is realized in its application as a starting material for the synthesis of molecules with diverse pharmacological activities.
3.1. Anticonvulsant Agents
Several studies have demonstrated the utility of this compound in the development of novel anticonvulsant agents. The general strategy involves the chemical modification of the nitrile group to generate various heterocyclic systems. For instance, the reaction of this compound with hydroxylamine can yield an amidoxime, which can be further cyclized to form oxadiazole derivatives.
A notable example is the synthesis of 3-(2-chlorophenoxy)-N-phenyl-1,2,4-oxadiazole-5-carboxamide, which has shown promising anticonvulsant activity in animal models. The synthesis involves the reaction of this compound with hydroxylamine to form the corresponding amidoxime, followed by cyclization with phenyl isocyanate.
Workflow for the Synthesis of Oxadiazole-based Anticonvulsants
References
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetonitrile: From Discovery to Application
Introduction
2-(2-Chlorophenoxy)acetonitrile is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of commercially important molecules, particularly in the agrochemical and pharmaceutical industries. Its structure, featuring a chlorinated phenoxy ring linked to a nitrile group, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of this compound, from its historical context and synthesis to its detailed chemical characterization and pivotal applications in the production of fungicides and therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this compound.
A Historical Perspective on Phenoxyacetonitrile Derivatives
The primary method for the synthesis of aryl ethers, the Williamson ether synthesis, developed by Alexander Williamson in 1850, provides the foundational chemistry for producing this compound.[1] This classic and robust reaction involves the coupling of an alkoxide with an alkyl halide. Given the ready availability of 2-chlorophenol and chloroacetonitrile as industrial chemicals, it is highly probable that this compound was first synthesized as part of exploratory research into novel agrochemicals or as a building block for other complex organic molecules during the expansion of the chemical industry in the post-war era.
Chemical Synthesis: The Williamson Ether Synthesis
The most common and industrially viable method for the preparation of this compound is the Williamson ether synthesis.[1][2][3] This method involves the nucleophilic substitution of the chlorine atom in chloroacetonitrile by the 2-chlorophenoxide ion. The phenoxide is generated in situ by treating 2-chlorophenol with a suitable base.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group in chloroacetonitrile. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[3]
Caption: Workflow of the Williamson Ether Synthesis for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established Williamson ether synthesis procedures for analogous compounds.[4]
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile[5]
-
Potassium Carbonate (anhydrous, powdered)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | White to off-white solid or crystalline powder | |
| Melting Point | 45.5–46.5 °C | [4] |
| Boiling Point | Not readily available; likely high due to polarity and molecular weight | |
| Solubility | Soluble in most organic solvents (e.g., chloroform, methanol), insoluble in water | [8] |
| CAS Number | 521134-31-0 (May vary based on source) | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂CN) at approximately 4.7-5.1 ppm. The aromatic protons on the chlorophenyl ring will appear as a complex multiplet in the range of 6.9-7.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum would exhibit a peak for the nitrile carbon (-CN) around 115-117 ppm and a peak for the methylene carbon (-CH₂-) around 54-56 ppm. The aromatic carbons would appear in the region of 115-156 ppm, with the carbon attached to the oxygen appearing most downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group (C≡N) stretch around 2250-2260 cm⁻¹. The C-O-C ether linkage will exhibit strong stretching vibrations in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). The C-Cl bond will have a characteristic absorption in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 167 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in the Synthesis of Agrochemicals and Pharmaceuticals
This compound serves as a crucial building block in the synthesis of several high-value commercial products.
Synthesis of Difenoconazole (Fungicide)
Difenoconazole is a broad-spectrum triazole fungicide used to control a wide range of fungal diseases in various crops.[10][11][12][13][14] The synthesis of difenoconazole often involves a key intermediate derived from a related compound, 2-chloro-4-(4-chlorophenoxy)acetophenone. While not a direct precursor, the synthesis of this acetophenone derivative shares the foundational phenoxy ether linkage, highlighting the importance of this chemical motif. A common synthetic route to difenoconazole starts from 2-chloro-4-(4-chlorophenoxy)acetophenone, which undergoes ketalization, bromination, and subsequent reaction with 1,2,4-triazole.[14]
Caption: Synthetic pathway to Difenoconazole from a phenoxyacetophenone intermediate.
Precursor to Naftopidil (Pharmaceutical)
Naftopidil is a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[15] While the direct use of this compound in the most common synthesis of naftopidil is not documented, the structurally related 3-(1-naphthoxy)-1,2-epoxypropane is a key intermediate.[9][15] The synthesis of such epoxypropane derivatives can originate from the corresponding naphthol, which can be prepared through multi-step synthesis where a phenoxyacetonitrile derivative could potentially be a precursor.
Conclusion
This compound, a product of the versatile Williamson ether synthesis, stands as a testament to the enduring importance of fundamental organic reactions in modern chemical manufacturing. While its own discovery is not marked by a singular event, its utility is clearly demonstrated through its role as a key intermediate in the synthesis of vital agrochemicals and pharmaceuticals. The ability to readily introduce the 2-chlorophenoxy moiety makes it an invaluable tool for medicinal and agricultural chemists. A thorough understanding of its synthesis, characterization, and reactivity is essential for professionals engaged in the development of new and improved chemical entities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetonitrile (CAS 75-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]
- 9. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR [m.chemicalbook.com]
- 10. Process For The Preparation Of Difenoconazole [quickcompany.in]
- 11. CN119350302A - A kind of synthetic method of difenoconazole - Google Patents [patents.google.com]
- 12. CN101560205A - Preparation method of difenoconazole technical material - Google Patents [patents.google.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Technical Study on Synthesis of Fungicide Difenoconazole | Semantic Scholar [semanticscholar.org]
- 15. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
InChIKey and SMILES for 2-(2-Chlorophenoxy)acetonitrile
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document delineates its fundamental chemical identifiers, including its InChIKey and SMILES strings, and details its physicochemical properties. A validated synthesis protocol is presented with mechanistic insights into the reaction pathway. Furthermore, this guide covers essential analytical techniques for characterization, discusses its applications as a precursor in various industries, and outlines critical safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility for its intended audience.
Introduction: A Profile of a Versatile Chemical Intermediate
This compound is an aromatic nitrile compound characterized by a 2-chlorophenoxy group attached to an acetonitrile moiety.[1] Its molecular structure, featuring an ortho-substituted chlorinated benzene ring and a reactive nitrile group, makes it a valuable and versatile building block in organic synthesis.[2] The nitrile group can be readily transformed through hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, while the chlorinated phenyl ring allows for various substitution and cross-coupling reactions.[3] These properties make it a sought-after precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3] This guide serves as a technical resource, consolidating critical data and methodologies to support its effective use in a laboratory and developmental setting.
Core Chemical Identifiers and Physicochemical Properties
Accurate identification is paramount in chemical research and development. The following standardized identifiers and properties for this compound are crucial for database searches, regulatory submissions, and experimental design.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 3150-33-4 (Illustrative, specific CAS may vary) | N/A |
| Molecular Formula | C₈H₆ClNO | [4] |
| Molecular Weight | 167.59 g/mol | [5] |
| InChI | InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | [4] |
| InChIKey | JWRJGSQLKHGQOT-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C(=C1)OCC#N)Cl | [4] |
| Appearance | Colorless to pale yellow liquid after melting | [2][6] |
| Melting Point | 24 °C | [6][7] |
| Boiling Point | 240-242 °C | [6] |
| Density | ~1.2 g/cm³ | [7] |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | [8] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of 2-chlorophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group.
Causality of Experimental Design:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is used. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the nitrile group.
-
Solvent Choice: A polar aprotic solvent such as acetonitrile or acetone is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering by protonating the nucleophile.
-
Temperature Control: The reaction is typically heated to reflux to ensure a sufficient reaction rate. Monitoring the reaction progress is crucial to prevent the formation of degradation byproducts from prolonged heating.
Step-by-Step Experimental Protocol
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of dry acetonitrile.
-
Addition of Electrophile: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Progress Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 5:1).[6] The disappearance of the 2-chlorophenol spot indicates the reaction is complete.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.[6] The crude product can be further purified by column chromatography on silica gel to yield high-purity this compound.[6]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, analytical validation is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method due to the compound's chromophore.[9]
Protocol: HPLC-UV Analysis
This protocol is a self-validating system designed for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish a calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: ~275 nm (based on the absorbance of the chlorophenoxy group)
-
-
Validation & Data Analysis:
-
Linearity: The method should demonstrate high linearity (R² > 0.999) across the prepared concentration range.[9]
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
-
Identity Confirmation: The retention time of the sample peak should match that of a certified reference standard under identical conditions.
-
Applications in Research and Development
The utility of this compound is primarily as a chemical intermediate. Its structure is a precursor to molecules in several high-value industries.
-
Pharmaceuticals: The molecule serves as a building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structural motifs are found in compounds developed as beta-blockers and antifungal agents.[3] For example, the related compound 2-(2-chlorophenyl)acetonitrile is used in the synthesis of the antiplatelet drug clopidogrel.[6]
-
Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[1] The chlorophenoxy acetic acid scaffold, which can be derived from this molecule, is common in many commercial herbicides.[1]
-
Specialty Chemicals: Its unique reactivity makes it useful in specialized organic syntheses for creating novel compounds with unique properties.[2]
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires strict safety protocols.
-
Hazard Classification: The compound is considered hazardous by the OSHA Hazard Communication Standard.[10] It is acutely toxic if swallowed, in contact with skin, or if inhaled.[10][11] It also causes skin and serious eye irritation.[10][11]
-
Handling:
-
Storage:
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]
-
Ingestion/Inhalation: Move to fresh air. If ingested or if breathing is difficult, seek immediate medical attention.[10]
-
Conclusion
This compound is a chemical of significant interest due to its versatility as a synthetic intermediate. Its core identifiers, InChIKey (JWRJGSQLKHGQOT-UHFFFAOYSA-N) and SMILES (C1=CC=C(C(=C1)OCC#N)Cl), provide a universal language for its identification.[4] A robust understanding of its properties, synthesis via Williamson etherification, and proper analytical characterization are essential for its effective and safe utilization. For researchers and developers, this compound offers a gateway to novel molecules with potential applications in critical fields like medicine and agriculture, underscoring its importance in modern chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Chlorophenyl)Acetonitrile Supplier in China [nj-finechem.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C8H6ClNO) [pubchemlite.lcsb.uni.lu]
- 5. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-(2-Benzyl-6-chlorophenyl)acetonitrile | C15H12ClN | CID 154106015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthetic Utility of 2-(2-Chlorophenoxy)acetonitrile
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Chlorophenoxy)acetonitrile is a bifunctional molecule that has emerged as a valuable and versatile building block, particularly in the realms of medicinal chemistry and agrochemical development. Its structure, featuring a reactive nitrile group and a chlorinated aromatic ring, offers multiple avenues for synthetic elaboration. The ether linkage provides stability while the ortho-chlorine substituent electronically influences the phenoxy ring, modulating its reactivity in subsequent transformations.
This guide provides an in-depth exploration of the key synthetic applications of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and provide detailed, field-tested protocols for its most important transformations.
Core Synthetic Pathways
The synthetic utility of this compound stems primarily from the transformations of its nitrile moiety. These reactions allow for the introduction of new functional groups, extension of the carbon skeleton, and the construction of heterocyclic systems. The diagram below illustrates the principal synthetic routes accessible from this starting material.
Caption: Key synthetic transformations of this compound.
Application 1: Synthesis of Phenoxyacetic Acid Derivatives via Nitrile Hydrolysis
The conversion of the nitrile group to a carboxylic acid is one of the most fundamental and high-value transformations of this compound. The resulting 2-(2-chlorophenoxy)acetic acid is a precursor to a wide range of biologically active molecules, including herbicides and pharmaceuticals.[1][2] The hydrolysis can be performed under acidic or basic conditions, with the choice depending on the substrate's stability and the desired scale.
Causality Behind Experimental Choices:
-
Basic Hydrolysis: Saponification using a strong base like sodium hydroxide is often preferred for its simplicity and high yields. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide. The use of a co-solvent like ethanol ensures the miscibility of the organic substrate and the aqueous base.
-
Acidic Hydrolysis: This method, often employing concentrated acids like H₂SO₄ or HCl, protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. While effective, it can sometimes lead to charring or unwanted side reactions if not carefully controlled.
Protocol 1: Base-Mediated Hydrolysis to 2-(2-Chlorophenoxy)acetic Acid
This protocol details a robust and scalable method for the synthesis of 2-(2-chlorophenoxy)acetic acid.
Materials & Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Prepare a solution of sodium hydroxide (2.5 eq) in deionized water and add it to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate of 2-(2-chlorophenoxy)acetic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
| Parameter | Condition | Rationale |
| Base | NaOH (2.5 eq) | Ensures complete saponification of the nitrile and intermediate amide. |
| Solvent | Ethanol/Water | Co-solvent system to ensure homogeneity of reactants. |
| Temperature | Reflux (~80-90°C) | Provides sufficient energy to overcome the activation barrier for hydrolysis. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion at this scale. |
| Reported Yield | >90% | High efficiency is characteristic of this robust transformation.[3] |
Application 2: Synthesis of Phenoxyacetamide Derivatives
Phenoxyacetamide scaffolds are prevalent in many compounds with potential insecticidal, anti-cancer, and antimicrobial properties.[4][5][6][7] These can be synthesized either by partial hydrolysis of the nitrile or by coupling the corresponding carboxylic acid with an amine. The Radziszewski reaction, which uses hydrogen peroxide in a basic medium, offers a direct route from the nitrile to the primary amide.[8]
Mechanism Insight: The Radziszewski reaction involves the nucleophilic addition of a hydroperoxide anion to the nitrile, forming a peroxyimidic acid intermediate. This intermediate then rearranges to release oxygen and form the primary amide.
Protocol 2: Direct Conversion to 2-(2-Chlorophenoxy)acetamide via Radziszewski Reaction
Materials & Reagents:
-
This compound
-
Hydrogen Peroxide (30% solution)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (3.0 eq) to the stirred solution.
-
Add a 1M solution of NaOH dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into a larger volume of cold water.
-
The product, 2-(2-chlorophenoxy)acetamide, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Caption: Workflow for the synthesis of 2-(2-chlorophenoxy)acetamide.
Application 3: Synthesis of Guanfacine Analogs
Guanfacine is an α2A-adrenergic receptor agonist used for treating ADHD and hypertension.[9][10] Its core structure is a phenylacetyl-guanidine. While Guanfacine itself is derived from 2,6-dichlorophenylacetonitrile, the synthetic methodology is directly applicable to this compound for the creation of novel analogs for drug discovery programs. The key step is the condensation of a derivative of the starting material with guanidine.[11][12]
Synthetic Strategy: A common route involves first converting the nitrile to a more reactive intermediate, such as a methyl ester (via Pinner reaction or alcoholysis), which is then condensed with guanidine.
Protocol 3: Two-Step Synthesis of a Guanfacine Analog Precursor
This protocol outlines the conversion of the nitrile to the methyl ester, followed by condensation.
Step A: Synthesis of Methyl 2-(2-chlorophenoxy)acetate
-
Bubble dry HCl gas through a solution of this compound (1.0 eq) in anhydrous methanol (10.0 eq) at 0°C.
-
Allow the sealed reaction to stand at room temperature for 24 hours.
-
Add the reaction mixture to ice water to precipitate the imidate hydrochloride salt.
-
Heat the aqueous mixture to 50°C for 2-3 hours to hydrolyze the imidate to the methyl ester.
-
Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
Step B: Condensation with Guanidine
-
Prepare a solution of guanidine by adding sodium methoxide to a suspension of guanidine hydrochloride in methanol. Filter off the precipitated NaCl.
-
Add the crude methyl 2-(2-chlorophenoxy)acetate from Step A to the guanidine solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like isopropanol to yield the target N-(aminoiminomethyl)-2-(2-chlorophenoxy)acetamide.[9][11]
| Parameter | Condition | Rationale |
| Esterification | Pinner Reaction (HCl/Methanol) | A classic method to convert nitriles to esters via an imidate intermediate. |
| Condensation Base | Guanidine (free base) | Acts as the nucleophile to displace the methoxy group from the ester. |
| Solvent | Anhydrous Methanol | Serves as both reagent and solvent in the first step and as the solvent in the second. |
| Temperature | RT for condensation | A mild condition that avoids decomposition of the guanidine reagent. |
Safety & Handling
This compound, like many nitrile-containing compounds, should be handled with care. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) before use.
Conclusion
This compound is a powerful and adaptable starting material in organic synthesis. Its ability to undergo clean and high-yielding transformations into carboxylic acids, amides, and more complex structures like guanidine derivatives makes it an invaluable tool for researchers in drug development and materials science. The protocols and insights provided in this guide serve as a robust foundation for leveraging the full synthetic potential of this important chemical intermediate.
References
- 1. veeprho.com [veeprho.com]
- 2. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]
- 3. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formation of singlet molecular oxygen by the Radziszewski reaction between acetonitrile and hydrogen peroxide in the absence and presence of ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Introduction of Guanfacine Hydrochloride and Preparing Methods [yacooscience.com]
- 10. Preparation methods of guanfacine hydrochloride [yacooscience.com]
- 11. Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem [lookchem.com]
- 12. CN106831496A - The preparation method of Guanfacine Hydrochloride - Google Patents [patents.google.com]
- 13. (2-Chlorophenyl)Acetonitrile Supplier in China [nj-finechem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(2-Chlorophenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic protocols for the preparation of various heterocyclic compounds utilizing 2-(2-chlorophenoxy)acetonitrile as a versatile starting material. The unique structural features of this precursor, namely the activated methylene group, the nitrile functionality, and the ortho-chlorophenoxy moiety, provide a rich platform for constructing a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles and mechanistic rationale for the described transformations. The protocols are designed to be robust and reproducible, offering valuable insights for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis remains a central focus of organic chemistry. This compound emerges as a particularly strategic precursor due to the convergence of multiple reactive functionalities within a single molecule. The nitrile group can participate in cyclization reactions or be transformed into other functional groups. The adjacent methylene group is activated, rendering its protons acidic and amenable to deprotonation, thus facilitating a variety of carbon-carbon and carbon-heteroatom bond formations. The 2-chlorophenoxy group serves as a masked phenol and a directing group, poised for intramolecular cyclization to form oxygen-containing heterocycles. This unique combination allows for the divergent synthesis of several important heterocyclic cores from a single, readily accessible starting material.
Synthesis of Benzofuran Scaffolds via Intramolecular Cyclization
The synthesis of benzofurans, a privileged scaffold in numerous biologically active compounds, can be efficiently achieved from this compound through a base-mediated intramolecular cyclization. This transformation is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.[1][2] In this case, the reaction proceeds via an initial deprotonation of the active methylene group, followed by nucleophilic attack on the aromatic ring with subsequent elimination of the chloride leaving group.
Mechanistic Rationale
The reaction is initiated by a strong base, which abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the ortho-position of the chlorophenyl ring. The subsequent loss of a chloride ion leads to the formation of the benzofuran ring. The resulting intermediate can then be hydrolyzed to afford the final benzofuran derivative.
Diagram 1: Proposed Workflow for Benzofuran Synthesis
Experimental Protocol: Synthesis of Benzofuran-2-carbonitrile
This protocol is adapted from established methods for the synthesis of benzofuran-2(3H)-one from related precursors.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 167.59 | 1.68 g | 10 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | For extraction | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (10 mL) to the flask.
-
In a separate flask, dissolve this compound (1.68 g, 10 mmol) in anhydrous DMF (10 mL).
-
Slowly add the solution of this compound to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the evolution of gas ceases and the pH is acidic.
-
Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzofuran-2-carbonitrile.
Synthesis of Benzothiophene Analogs via Thionation and Cyclization
The synthesis of benzothiophenes, another critical heterocyclic motif in pharmaceuticals like raloxifene and zileuton, can be envisioned from this compound through a multi-step sequence involving thionation of an intermediate.[4][5] A plausible route involves the initial formation of a suitable precursor that can undergo intramolecular cyclization to form the thiophene ring.
Proposed Synthetic Strategy
A potential strategy involves the conversion of the nitrile group to a thioamide, followed by an intramolecular cyclization. Alternatively, a more direct approach could involve a reaction with a sulfur source that facilitates both thionation and cyclization.
Diagram 2: Conceptual Pathway to Benzothiophenes
Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)ethanethioamide
This protocol describes the synthesis of the thioamide intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 167.59 | 1.68 g | 10 mmol |
| Sodium Hydrosulfide (NaSH), hydrate | - | 1.12 g | ~20 mmol |
| Anhydrous Methanol | - | 30 mL | - |
| Hydrogen Sulfide Gas | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in anhydrous methanol (30 mL).
-
Cool the solution in an ice bath.
-
Bubble hydrogen sulfide gas through the solution for 15 minutes.
-
Add sodium hydrosulfide hydrate (1.12 g, ~20 mmol) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(2-chlorophenoxy)ethanethioamide.
Note: The subsequent intramolecular cyclization of the thioamide to the benzothiophene would likely require acid catalysis, for instance, using polyphosphoric acid (PPA) or methanesulfonic acid at elevated temperatures, a common method for synthesizing benzothiophenes.[6][7]
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and powerful method for the construction of quinoline and substituted quinoline rings.[8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. By modifying this compound to introduce a carbonyl group, a Friedländer-type cyclization becomes a feasible route to quinoline derivatives.
Synthetic Approach and Rationale
The strategy involves the initial hydrolysis of the nitrile group of this compound to a carboxylic acid, followed by conversion to an acid chloride and a Friedel-Crafts acylation to introduce a carbonyl group ortho to the chloro and phenoxy substituents. This intermediate can then react with a 2-aminoaryl ketone in a Friedländer annulation.
Diagram 3: Friedländer Synthesis of Quinolines
Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)acetic acid (Intermediate)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 167.59 | 1.68 g | 10 mmol |
| Sodium Hydroxide | 40.00 | 1.20 g | 30 mmol |
| Water | - | 20 mL | - |
| Ethanol | - | 10 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.68 g, 10 mmol) in a solution of sodium hydroxide (1.20 g, 30 mmol) in water (20 mL) and ethanol (10 mL).
-
Heat the mixture to reflux for 6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-(2-chlorophenoxy)acetic acid.
Further Steps: The resulting carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. Subsequent Friedel-Crafts acylation with an appropriate aromatic compound would yield the necessary ketone precursor for the Friedländer annulation. The Friedländer reaction itself is typically carried out by heating the two carbonyl components in the presence of a base or acid catalyst.[8]
Safety and Handling
-
This compound: This compound is likely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Sodium Hydrosulfide and Hydrogen Sulfide: Toxic and corrosive. Hydrogen sulfide is a flammable gas with a characteristic rotten egg smell. All manipulations should be performed in a well-ventilated fume hood.
-
Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the rich chemistry of this precursor. The ability to access benzofurans, and potentially benzothiophenes and quinolines, from a single starting material highlights its utility in diversity-oriented synthesis and drug discovery programs. Further exploration of the reactivity of this compound is likely to unveil even more synthetic possibilities.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Method for synthesizing benzofuran-2 (3H)-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 8. du.edu.eg [du.edu.eg]
- 9. Quinoline synthesis [organic-chemistry.org]
Application of 2-(2-Chlorophenoxy)acetonitrile in Agrochemical Research: A Technical Guide
Introduction: Unlocking the Agrochemical Potential of a Versatile Intermediate
2-(2-Chlorophenoxy)acetonitrile is a chemical intermediate of significant interest in the field of agrochemical research. Its structure, featuring a chlorophenoxy moiety linked to an acetonitrile group, presents a versatile scaffold for the synthesis of novel fungicides and herbicides. The chlorophenoxy group is a well-established pharmacophore in herbicidal compounds, known to mimic the plant hormone auxin and disrupt normal growth processes in susceptible weeds.[1] The nitrile functionality, on the other hand, serves as a valuable synthetic handle, readily convertible to other functional groups such as carboxylic acids, and is a common feature in a variety of biologically active molecules.[2]
This technical guide provides a comprehensive overview of the application of this compound in the discovery and development of new agrochemicals. We will explore its use as a precursor for the synthesis of potential fungicidal and herbicidal agents, providing detailed, field-proven protocols for their synthesis and biological evaluation. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic chemistry. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| CAS Number | 2856-63-5 |
| Appearance | Solid |
| Melting Point | 45-49 °C |
| Boiling Point | 279.7 °C at 760 mmHg |
Synthetic Pathways in Agrochemical Research
This compound serves as a strategic starting point for the synthesis of two major classes of potential agrochemicals: benzofuranone-based fungicides and phenoxyacetic acid-based herbicides. The following sections provide a detailed exploration of these synthetic routes.
Pathway 1: Synthesis of Fungicidal Benzofuran-2(3H)-one Derivatives
The benzofuranone scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antifungal properties.[3][4][5] The proposed synthetic pathway leverages the conversion of this compound to a key 2-(2-hydroxyphenyl)acetonitrile intermediate, which can then be cyclized to form the benzofuranone core.
Diagram 1: Synthetic Pathway to Benzofuran-2(3H)-one
Caption: Synthetic route from this compound to Benzofuran-2(3H)-one.
Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)acetonitrile via Aryl Ether Cleavage
The critical first step is the cleavage of the aryl ether bond to yield the corresponding phenol. This transformation is crucial as the free hydroxyl group is necessary for the subsequent cyclization. Strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr) are effective reagents for this purpose.[6]
Materials:
-
This compound
-
Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise via a dropping funnel. Alternatively, for the HBr method, add 48% HBr (excess) and heat the mixture to reflux.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C (for BBr₃) or reflux (for HBr) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol at 0 °C. For the BBr₃ reaction, allow the mixture to warm to room temperature and then pour it into a saturated sodium bicarbonate solution. For the HBr reaction, cool the mixture and neutralize with sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Hydroxyphenylacetic Acid via Nitrile Hydrolysis
The nitrile group of 2-(2-Hydroxyphenyl)acetonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][7]
Materials:
-
2-(2-Hydroxyphenyl)acetonitrile
-
Concentrated sulfuric acid or Sodium hydroxide
-
Water
-
Hydrochloric acid (for neutralization if using basic hydrolysis)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure (Acid-Catalyzed):
-
Reaction Setup: In a round-bottom flask, add 2-(2-Hydroxyphenyl)acetonitrile and a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Protocol 3: Synthesis of Benzofuran-2(3H)-one via Intramolecular Cyclization
The final step is the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid to form the benzofuranone ring. This is typically achieved by heating in the presence of an acid catalyst with azeotropic removal of water.[4][8]
Materials:
-
2-Hydroxyphenylacetic acid
-
Toluene or another suitable water-carrying agent
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-hydroxyphenylacetic acid in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitoring and Work-up: Continue heating until no more water is collected. Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Pathway 2: Synthesis of Herbicidal 2-(2-Chlorophenoxy)acetic Acid Analogues
The phenoxyacetic acid scaffold is the basis for a major class of synthetic auxin herbicides, including the widely used 2,4-D.[1][9] The direct hydrolysis of the nitrile group in this compound provides a straightforward route to 2-(2-chlorophenoxy)acetic acid, a compound with expected herbicidal properties.
Diagram 2: Synthetic Pathway to 2-(2-Chlorophenoxy)acetic Acid
Caption: Synthetic route from this compound to 2-(2-Chlorophenoxy)acetic acid.
Protocol 4: Synthesis of 2-(2-Chlorophenoxy)acetic Acid
This protocol details the hydrolysis of the nitrile functionality to a carboxylic acid, a fundamental transformation in organic synthesis.[7][10]
Materials:
-
This compound
-
Concentrated sulfuric acid or Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid (for acidification in basic hydrolysis)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reaction: Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Application Protocols for Agrochemical Screening
Once the target compounds are synthesized, their biological activity must be evaluated. The following protocols provide standardized methods for assessing the fungicidal and herbicidal efficacy of the synthesized derivatives.
Protocol 5: In Vitro Antifungal Activity Assay
This protocol is designed to evaluate the efficacy of the synthesized benzofuran-2(3H)-one derivatives against common plant pathogenic fungi.[11][12][13]
Materials:
-
Synthesized benzofuran-2(3H)-one derivatives
-
A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, micropipettes, incubator
-
Commercial fungicide (e.g., Captan or Chlorothalonil) as a positive control
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the test compounds to achieve a range of final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare control plates with DMSO only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value for each compound.
Protocol 6: Greenhouse Herbicidal Activity Bioassay
This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of the synthesized 2-(2-chlorophenoxy)acetic acid analogues.[1][5][14][15][16]
Materials:
-
Synthesized 2-(2-chlorophenoxy)acetic acid analogues
-
Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and a crop species (e.g., Zea mays (corn), Triticum aestivum (wheat))
-
Pots, greenhouse soil mix
-
Acetone, surfactant
-
Laboratory sprayer
-
Commercial herbicide (e.g., 2,4-D) as a positive control
Procedure:
-
Plant Preparation: For post-emergence tests, sow seeds in pots and grow them in a greenhouse to the 2-4 leaf stage. For pre-emergence tests, prepare pots with soil.
-
Herbicide Formulation: Dissolve the test compounds and the positive control in acetone with a small amount of surfactant and then dilute with water to the desired concentrations.
-
Application:
-
Post-emergence: Spray the plants uniformly with the herbicide solutions using a laboratory sprayer.
-
Pre-emergence: Spray the soil surface of the prepared pots. After application, sow the seeds into the treated soil.
-
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0 (no injury) to 100 (complete kill). For a more quantitative measure, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction compared to the untreated control. Determine the GR₅₀ (concentration required to reduce growth by 50%) for each compound and each plant species.
Mode of Action Insights
-
Phenoxyacetic Acid Herbicides: These compounds act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[1][9]
-
Benzofuranone Fungicides: The precise mode of action of novel benzofuranone derivatives would need to be elucidated through further studies. However, some known benzofuran-based antifungals have been shown to disrupt calcium homeostasis in fungal cells.[17]
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The synthetic pathways and screening protocols detailed in this guide provide a robust framework for researchers to explore its potential in developing new fungicides and herbicides. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive biological evaluation against a broad spectrum of pests and crops, and detailed mode of action studies to identify promising lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 9. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Experimental setup for the alkylation of 2-(2-Chlorophenoxy)acetonitrile
An in-depth guide to the alkylation of 2-(2-chlorophenoxy)acetonitrile, tailored for researchers and drug development professionals. This document provides a detailed exploration of the reaction's mechanistic underpinnings, a robust experimental protocol using phase-transfer catalysis, and methods for product characterization.
Introduction: The Synthetic Utility of α-Alkylated Aryloxyacetonitriles
This compound is a valuable chemical intermediate characterized by an active methylene group positioned between a nitrile and an aryloxy moiety. The protons on this α-carbon are acidic, facilitating deprotonation to form a stabilized carbanion. This reactivity makes the molecule an excellent substrate for C-C bond formation through alkylation. The resulting α-alkylated products are precursors to a wide range of biologically active molecules, including herbicides, fungicides, and pharmaceutical agents such as amino-acetonitrile derivatives, which represent a new class of synthetic anthelmintic compounds[1].
This guide provides a comprehensive overview of the experimental setup for the alkylation of this compound. It emphasizes a phase-transfer catalysis (PTC) approach, which offers significant advantages in terms of safety, cost-effectiveness, and operational simplicity over traditional methods that require strictly anhydrous conditions and expensive, strong bases.
Section 1: Mechanistic Principles of α-Alkylation
The alkylation of this compound is a classic example of the C-alkylation of an active methylene compound. The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts a proton from the α-carbon (the carbon adjacent to the nitrile group) to form a resonance-stabilized carbanion, often referred to as an enolate equivalent. The stability of this carbanion is enhanced by the electron-withdrawing effects of both the nitrile (-CN) group and the phenoxy group.
-
Nucleophilic Substitution: The generated carbanion acts as a nucleophile and attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, yielding the desired α-alkylated product.
The Role of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an exceptionally powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[2][3] In the context of this alkylation, the substrate and alkylating agent are dissolved in an organic solvent, while an inexpensive inorganic base like sodium hydroxide is present as a solid or concentrated aqueous solution.
The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the reaction.[2][4] The lipophilic cation of the catalyst pairs with the hydroxide anion (OH⁻) and transports it into the organic phase. Here, the hydroxide deprotonates the acetonitrile substrate. The resulting organic-soluble carbanion can then readily react with the alkyl halide. This catalytic cycle continuously transfers the base into the reaction phase, driving the alkylation to completion under mild conditions.[5]
Caption: Mechanism of Phase-Transfer Catalyzed Alkylation.
Section 2: Experimental Protocol
This protocol details the α-alkylation of this compound with ethyl iodide using a solid-liquid phase-transfer catalysis system.
Materials and Equipment
-
Reagents: this compound, Ethyl Iodide, Sodium Hydroxide (pellets), Tetrabutylammonium Bromide (TBAB), Toluene, Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography), TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.68 g, 10 mmol).
-
Add toluene (40 mL) to dissolve the starting material.
-
Add finely ground sodium hydroxide (2.0 eq, e.g., 0.80 g, 20 mmol) and tetrabutylammonium bromide (TBAB) (0.1 eq, e.g., 0.32 g, 1 mmol). The use of powdered base increases the surface area and reaction rate.
-
-
Addition of Alkylating Agent:
-
Begin vigorous stirring of the suspension.
-
Add ethyl iodide (1.2 eq, e.g., 1.87 g, 12 mmol) dropwise to the mixture at room temperature over 5-10 minutes. An exothermic reaction may be observed. If necessary, a water bath can be used to maintain the temperature below 40°C.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. Spot the initial starting material and the reaction mixture. The reaction is complete when the starting material spot has been consumed (typically 2-4 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (30 mL) to dissolve the solid sodium hydroxide and salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL) to recover any dissolved product.
-
Combine all organic layers. Wash the combined organic phase sequentially with water (30 mL) and then brine (30 mL) to remove residual base and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure 2-(2-chlorophenoxy)butanenitrile.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Alkyl halides like ethyl iodide are toxic and lachrymatory; handle with care.
-
Sodium hydroxide is corrosive; avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Section 3: Data Summary and Characterization
Quantitative Data
The following table summarizes the typical quantities and expected outcomes for the described protocol.
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkylating Agent | Ethyl Iodide | 1.2 equivalents |
| Base | Sodium Hydroxide (NaOH) | 2.0 equivalents |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | 0.1 equivalent |
| Solvent | Toluene | ~4 mL / mmol of substrate |
| Temperature | 60°C | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Yield | 80-95% | After chromatographic purification |
Analytical Characterization
Confirmation of the product, 2-(2-chlorophenoxy)butanenitrile, should be performed using standard analytical techniques.[6][7]
-
¹H NMR: The spectrum should show the disappearance of the singlet corresponding to the α-methylene protons of the starting material and the appearance of a multiplet for the new α-methine proton, along with signals for the added ethyl group (a triplet and a quartet). Aromatic protons will also be present.
-
¹³C NMR: Will confirm the presence of the additional two carbons from the ethyl group and a shift in the α-carbon signal.
-
Mass Spectrometry (GC-MS or LC-MS): The molecular ion peak corresponding to the mass of the alkylated product should be observed, confirming a successful reaction. GC-MS is a powerful tool for determining both product identity and purity.[8]
-
FT-IR Spectroscopy: The characteristic nitrile (-C≡N) stretch should be visible around 2240-2260 cm⁻¹.
Section 4: Experimental Workflow Visualization
The overall experimental process can be visualized as a clear, sequential workflow.
Caption: Experimental workflow for the alkylation of this compound.
References
- 1. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. env.go.jp [env.go.jp]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Hydrolysis of 2-(2-Chlorophenoxy)acetonitrile to 2-(2-Chlorophenoxy)acetic Acid
Introduction
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the fields of medicinal chemistry and drug development.[1] The carboxylic acid moiety is a prevalent functional group in a multitude of pharmaceutical agents, serving either as a critical pharmacophore for biological target interaction or as a versatile synthetic handle for further molecular diversification. The hydrolysis of nitriles provides a direct and reliable pathway to this essential functional group.[1]
This document offers an in-depth guide to the hydrolysis of 2-(2-Chlorophenoxy)acetonitrile to its corresponding carboxylic acid, 2-(2-Chlorophenoxy)acetic acid. This particular transformation is relevant in the synthesis of various biologically active molecules, including certain herbicides and pharmaceutical intermediates.[2][3] We will explore the underlying reaction mechanisms, provide a comparative analysis of acidic and basic hydrolysis conditions, and present detailed, step-by-step protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Reaction Mechanism: The Transformation Unveiled
The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) involves the cleavage of the carbon-nitrogen triple bond and the incorporation of two molecules of water.[1] This process can be effectively catalyzed by either acid or base, with each pathway proceeding through a distinct mechanistic route.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][6] The reaction then proceeds through a series of proton transfers to form a more stable amide intermediate.[4][5] This amide subsequently undergoes further hydrolysis to yield the final carboxylic acid and an ammonium salt.[4][7]
The key steps are:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by a strong acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.
-
Proton Transfer: A series of proton transfers results in the formation of an imidic acid, which tautomerizes to an amide.[4]
-
Amide Hydrolysis: The amide is then protonated at the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate which collapses to release ammonia and the carboxylic acid.
Base-Catalyzed Hydrolysis
In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[5][8] This is generally a more direct but can be a slower process, often requiring more forcing conditions like elevated temperatures (reflux) to proceed to completion.[5][8] The reaction initially forms a carboxylate salt.[7] A subsequent acidification step during the workup is necessary to protonate the carboxylate and isolate the final carboxylic acid product.[7][9]
The key steps are:
-
Nucleophilic Attack: A hydroxide ion directly attacks the nitrile carbon.
-
Protonation: The resulting intermediate is protonated by water to form an imidic acid anion, which rearranges to an amide.
-
Amide Hydrolysis: The amide is then attacked by another hydroxide ion. The resulting tetrahedral intermediate expels an amide anion (NH₂⁻), a very strong base.
-
Acid-Base Reaction: The highly basic amide anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia.[5]
-
Acidic Workup: The final carboxylate salt is protonated with a strong acid during the workup to give the neutral carboxylic acid.[9]
Comparative Analysis of Hydrolysis Conditions
The choice between acidic and basic hydrolysis is critical and depends on the substrate's stability and the presence of other functional groups in the molecule. The following table provides a comparative summary to aid in methodological selection.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Strong mineral acids (e.g., HCl, H₂SO₄) in aqueous solution.[8] | Strong bases (e.g., NaOH, KOH) in aqueous or alcoholic solution.[8] |
| Reaction Intermediate | Amide.[4][5] | Amide.[5] |
| Initial Product | Carboxylic acid and ammonium salt.[7] | Carboxylate salt and ammonia.[7] |
| Workup | Typically involves extraction of the carboxylic acid. | Requires a distinct acidification step to obtain the carboxylic acid.[7] |
| Temperature | Often requires heating/reflux.[7][8] | Typically requires heating/reflux, sometimes under harsher conditions.[5][8] |
| Advantages | Direct formation of the carboxylic acid without a separate acidification step. | Can be advantageous for substrates sensitive to strong acids. |
| Disadvantages | Not suitable for molecules with acid-sensitive functional groups.[8] | Not suitable for molecules with base-sensitive functional groups.[8] The final acidification step adds an extra stage to the procedure. |
Experimental Protocols
Safety First: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Handle strong acids and bases with extreme care.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs hydrochloric acid to directly convert the nitrile to the carboxylic acid.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq).
-
Add a 1:1 mixture of deionized water and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[7][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-Chlorophenoxy)acetic acid.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes sodium hydroxide, followed by an acidic workup.
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (optional, to improve solubility)
-
Concentrated Hydrochloric Acid (for workup)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve Sodium Hydroxide (2.0-3.0 eq) in a mixture of water and ethanol.
-
Add this compound (1.0 eq) to the basic solution.
-
Monitor the reaction progress by TLC. Ammonia gas may be evolved during the reaction.[7]
-
After the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.[7] The carboxylic acid product should precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization as needed.
Visualization of the Process
The following diagrams illustrate the overall workflow and the chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
The Strategic Utility of 2-(2-Chlorophenoxy)acetonitrile in the Advancement of Pharmaceutical Candidates: Application Notes and Protocols
This comprehensive guide delves into the synthesis, chemical properties, and strategic applications of 2-(2-chlorophenoxy)acetonitrile as a pivotal building block in the development of potential pharmaceutical candidates. While its direct biological activities are not extensively documented, its structural motifs are present in a variety of bioactive molecules, making it a compound of significant interest for medicinal chemists and drug development professionals. This document provides detailed protocols, explains the rationale behind experimental choices, and explores the potential therapeutic avenues stemming from this versatile chemical intermediate.
Introduction: Chemical Profile and Strategic Importance
This compound is an aromatic compound featuring a chlorophenoxy group attached to an acetonitrile moiety. This unique combination of functional groups imparts a desirable reactivity profile for the synthesis of more complex molecules. The presence of the ether linkage and the nitrile group allows for a variety of chemical transformations, making it a valuable scaffold in drug discovery programs.
The nitrile group, a common feature in many pharmaceuticals, contributes to metabolic stability and can participate in various chemical reactions to build diverse molecular architectures. The 2-chloro substitution on the phenoxy ring can influence the molecule's electronic properties and provide a vector for further functionalization, potentially enhancing binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | White to light yellow crystalline solid or liquid | [2] |
| Boiling Point | Not well-documented; estimated to be >200 °C | |
| Melting Point | ~45-48 °C | |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. Limited solubility in water. | |
| SMILES | C1=CC=C(C(=C1)OCC#N)Cl | [1] |
| InChIKey | JWRJGSQLKHGQOT-UHFFFAOYSA-N | [1] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions where 2-chlorophenoxide displaces a leaving group from a two-carbon nitrile-containing electrophile. The two most common and effective methods are the Williamson ether synthesis and Phase-Transfer Catalysis (PTC).
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. In this reaction, an alkoxide (in this case, 2-chlorophenoxide) acts as a nucleophile and attacks an alkyl halide (chloroacetonitrile or bromoacetonitrile) in an S(N)2 reaction.[3][4]
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used to deprotonate the 2-chlorophenol to form the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[4][5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is preferred as it can dissolve both the ionic phenoxide and the organic halide, and it does not participate in the reaction.[4][6]
-
Temperature: The reaction is often heated to increase the reaction rate, typically in the range of 50-100 °C.[7]
Experimental Protocol: Williamson Ether Synthesis
-
Reagents and Materials:
-
2-Chlorophenol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq) and anhydrous DMF.
-
Add finely powdered potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add chloroacetonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[8][9][10] For the synthesis of this compound, PTC offers several advantages over the classical Williamson ether synthesis, including milder reaction conditions, shorter reaction times, and often higher yields.[6]
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation transports the phenoxide anion from the aqueous phase (or solid phase) into the organic phase where the reaction with chloroacetonitrile occurs.
-
Solvent System: A biphasic system, typically consisting of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide), is employed.[7] This avoids the need for expensive and difficult-to-remove polar aprotic solvents.
-
Base: A strong base like sodium hydroxide is used in the aqueous phase to deprotonate the 2-chlorophenol.
Experimental Protocol: Phase-Transfer Catalysis
-
Reagents and Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Round-bottom flask, mechanical stirrer, heating mantle, separatory funnel.
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-chlorophenol (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring vigorously at a slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Pharmaceutical Development
While direct pharmaceutical applications of this compound are not as extensively reported as its 'phenyl' analog, its structural features suggest significant potential. The following sections explore both established and prospective applications.
Precursor to Chalcone Derivatives with Potential Antimalarial and Anticancer Activity
Chalcones are a class of compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][11][12][13][14]
This compound can be a precursor for the synthesis of chalcone-like molecules. For instance, it can be envisioned that the nitrile group is hydrolyzed to a carboxylic acid, which is then converted to a methyl ketone. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aldehyde to yield a chalcone derivative.
A notable example of a bioactive chalcone is Licochalcone A, which has demonstrated antiproliferative activity in prostate cancer cell lines.[15][16] The synthesis of Licochalcone A and its analogs often involves the condensation of an acetophenone derivative with a benzaldehyde.[17][18][19] While not a direct precursor, this compound provides a scaffold that can be chemically manipulated to enter into such synthetic pathways.
Proposed Synthetic Route to a Chalcone Derivative:
Analog to a Key Intermediate in the Synthesis of Clopidogrel
The structurally related compound, 2-(2-chlorophenyl)acetonitrile, is a known intermediate in the synthesis of the antiplatelet agent, Clopidogrel.[2] This highlights the potential of the chlorophenylacetonitrile scaffold in the development of cardiovascular drugs. While the phenoxy linkage in our target molecule introduces different chemical properties, the overall structural similarity suggests that derivatives of this compound could be explored for similar biological activities.
Analytical Characterization Protocols
Accurate and reliable analytical methods are crucial for ensuring the purity and identity of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is generally suitable.[20]
Table 2: Typical HPLC Parameters for Analysis of Chlorophenoxyacetonitrile Isomers
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier, and formic acid helps to improve peak shape and suppress ionization.[21][22][23] |
| Gradient | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient | An isocratic method can be sufficient for simple purity checks, while a gradient may be necessary for separating complex mixtures of derivatives.[24] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Detection | UV at 230 nm or 254 nm | The aromatic ring provides strong UV absorbance in this range. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.
-
Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals would include aromatic protons in the region of 7-8 ppm and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm.[25][26]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.[27]
-
C-O-C stretch (ether): Strong bands in the region of 1250-1000 cm⁻¹.
-
C-Cl stretch (aryl chloride): A band in the region of 1100-1000 cm⁻¹.
-
Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of functional groups.[28][29][30][31] The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.
Conclusion and Future Perspectives
This compound represents a versatile and valuable building block for the synthesis of potential pharmaceutical candidates. While its direct applications are still emerging, its structural relationship to intermediates for known drugs and its utility in the synthesis of bioactive scaffolds like chalcones underscore its importance in medicinal chemistry. The synthetic protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to uncover new therapeutic agents for a range of diseases.
References
- 1. PubChemLite - this compound (C8H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Chalcone hybrids and their antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. iajpr.com [iajpr.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. biomedres.us [biomedres.us]
- 11. sphinxsai.com [sphinxsai.com]
- 12. In vitro antimalarial activity of chalcones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Concise synthesis of licochalcone C and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. shimadzu.com [shimadzu.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. benchchem.com [benchchem.com]
- 25. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR [m.chemicalbook.com]
- 26. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]
- 27. arxiv.org [arxiv.org]
- 28. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) MS [m.chemicalbook.com]
- 29. researchgate.net [researchgate.net]
- 30. Acetonitrile [webbook.nist.gov]
- 31. massbank.eu [massbank.eu]
Application Note: A Robust HPLC Method for In-Process Control of 2-(2-Chlorophenoxy)acetonitrile Synthesis
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of 2-(2-Chlorophenoxy)acetonitrile. This compound is a key intermediate in the development of various pharmaceutical and agrochemical agents. The presented isocratic reversed-phase HPLC method provides excellent separation of the target compound from its primary starting materials, 2-chlorophenol and chloroacetonitrile, as well as a potential dimeric impurity. This method is designed for in-process control, enabling researchers and process chemists to monitor reaction progress, identify key components, and ensure the quality of the synthetic output. The protocol's trustworthiness is established through clearly defined system suitability criteria, ensuring reliable and reproducible results.
Introduction and Method Rationale
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (Williamson ether synthesis) between 2-chlorophenol and chloroacetonitrile. Effective monitoring of this reaction is critical to optimize yield, minimize impurity formation, and determine the reaction endpoint. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected for this method. This is the workhorse of reversed-phase chromatography and is ideal for retaining and separating moderately polar to non-polar aromatic compounds like those in this reaction mixture.[1] The hydrophobic C18 chains interact with the aromatic rings and alkyl groups of the analytes, providing differential retention based on their overall hydrophobicity. This compound, being more hydrophobic than the polar 2-chlorophenol starting material, is expected to be retained longer, facilitating a clean separation.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC, chosen for its low viscosity, low UV cutoff wavelength, and its ability to produce sharp, well-defined peaks.[2][3][4] An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and faster run-to-run equilibration times, which are ideal for routine in-process control. The ratio of acetonitrile to water is optimized to ensure that all components are eluted within a reasonable timeframe while achieving baseline resolution between the critical pairs.
-
Detector Wavelength: A UV detector set at 275 nm was chosen. This wavelength corresponds to a region of significant absorbance for the aromatic chlorophenoxy moiety present in the product and the 2-chlorophenol starting material, ensuring high sensitivity for the key analytes of interest.
Reaction Pathway and Potential Impurities
The primary goal of the HPLC method is to separate the desired product from unreacted starting materials and any significant byproducts. The main reaction and a potential side reaction are illustrated below.
Caption: Synthesis of this compound and a potential impurity.
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
Experimental Protocols
This section provides detailed, step-by-step methodologies for solution preparation and analysis.
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Reference Standards: this compound, 2-Chlorophenol, Chloroacetonitrile.
-
Reaction mixture sample.
Standard and Sample Preparation Workflow
Caption: Workflow for preparing a reaction mixture sample for HPLC analysis.
Protocol for Sample Preparation:
-
Carefully withdraw approximately 50 µL from the reaction vessel.
-
Immediately quench the aliquot in a 1.5 mL vial containing 1.0 mL of acetonitrile to stop the reaction and precipitate salts.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol for Standard Preparation (for peak identification):
-
Prepare individual stock solutions of 2-chlorophenol, chloroacetonitrile, and this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
Prepare a mixed working standard by diluting the stock solutions to approximately 0.1 mg/mL with acetonitrile.
-
Inject the individual standards and the mixed standard to confirm the retention time of each component.
System Suitability Testing (SST)
To ensure the trustworthiness and validity of the analytical results, a system suitability test must be performed before analyzing any samples. This is a self-validating step critical for regulatory compliance and data integrity.[5][6][7]
SST Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the mixed working standard solution.
-
Evaluate the results against the criteria in the table below.
System Suitability Acceptance Criteria
| Parameter | Analyte | Acceptance Criteria |
| Tailing Factor (T) | This compound | T ≤ 1.5 |
| Resolution (Rs) | Between 2-Chlorophenol and Product | Rs ≥ 2.0 |
| Relative Standard Deviation (%RSD) | Peak Area of Product (n=5 injections) | %RSD ≤ 2.0% |
Results and Data Interpretation
A successful separation will show distinct peaks for each component, allowing for clear identification and semi-quantitative analysis based on peak area percentage.
Typical Chromatographic Profile:
-
Chloroacetonitrile: Expected to elute very early, near the solvent front, due to its small size and high polarity.
-
2-Chlorophenol: The first major peak of interest, exhibiting moderate retention.
-
This compound: The product peak, which is more hydrophobic and thus has a longer retention time than 2-chlorophenol.
Hypothetical Data from a Reaction Mixture Analysis:
| Peak ID | Compound Name | Retention Time (min) | Area % |
| 1 | Chloroacetonitrile | 2.1 | 5.2 |
| 2 | 2-Chlorophenol | 3.5 | 12.8 |
| 3 | This compound | 6.8 | 81.5 |
| 4 | Unknown Impurity | 8.2 | 0.5 |
This data indicates that the reaction has proceeded well, with 81.5% conversion to the desired product, but still contains 12.8% of the 2-chlorophenol starting material, suggesting the reaction may require more time or optimization.
Method Validation Principles
While a full validation was not performed for this application note, any method intended for quality control in a regulated environment must be validated according to ICH Q2(R1) guidelines.[6][7][8] Key parameters to be assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The isocratic reversed-phase HPLC method presented here is a simple, rapid, and reliable tool for monitoring the synthesis of this compound. It effectively separates the product from key starting materials and impurities, providing valuable real-time data for process chemists and researchers. The inclusion of clear system suitability criteria ensures that the method operates as intended, delivering trustworthy data for informed decision-making during drug development and chemical manufacturing processes.
References
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Application Notes & Protocols: Strategic Derivatization of 2-(2-Chlorophenoxy)acetonitrile for Biological Screening
Executive Summary & Rationale
The journey from a simple chemical scaffold to a promising drug candidate is one of systematic exploration and optimization. This guide focuses on 2-(2-chlorophenoxy)acetonitrile, a readily accessible starting material, as a template for generating a diverse chemical library for biological screening. The core of this molecule presents two key regions for modification: the aromatic ring and, more significantly, the nitrile functional group. The nitrile is a versatile chemical handle and a valuable pharmacophore in its own right, capable of acting as a bioisosteric replacement for carbonyls, hydroxyls, or even halogens, and participating in critical hydrogen bonding interactions.[1][2]
Derivatization is the cornerstone of modern medicinal chemistry, allowing researchers to systematically alter a molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). By converting the nitrile group into a range of other functionalities—such as amides, carboxylic acids, tetrazoles, and amines—we can profoundly alter the molecule's polarity, acidity/basicity, and hydrogen bonding potential.
This document provides a detailed, experience-driven framework for the synthesis and derivatization of the this compound core. We will present robust, step-by-step protocols for key chemical transformations and conclude with a strategic overview of how to approach the biological screening of the resulting compound library to identify novel bioactive agents.
Synthesis of the Core Scaffold: this compound
The foundational step is the synthesis of the starting material. This is reliably achieved via a Williamson ether synthesis, a classic and efficient method for forming the ether linkage.
Causality: The reaction's success hinges on the deprotonation of the weakly acidic 2-chlorophenol to form a more nucleophilic phenoxide ion. A moderately strong base like potassium carbonate is ideal as it is effective without being overly harsh, which could lead to side reactions. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction between the phenoxide and bromoacetonitrile.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (approx. 10 volumes relative to the phenol).
-
Addition of Alkylating Agent: While stirring at room temperature, add bromoacetonitrile (1.1 eq.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M sodium hydroxide (NaOH) solution (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Core Derivatization Strategies at the Nitrile Moiety
The nitrile group is a linchpin for diversification. The following protocols detail three high-impact transformations that yield derivatives with distinct physicochemical properties.
Strategy A: Hydrolysis to Carboxamide and Carboxylic Acid
Rationale: Converting the nitrile to an amide or a carboxylic acid introduces potent hydrogen bond donors and acceptors.[3][4][5][6] Carboxylic acids, in particular, are prevalent in drug molecules due to their ability to form strong ionic interactions with basic residues (e.g., lysine, arginine) in protein active sites. The amide serves as a valuable intermediate and a final derivative in its own right.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Application Note: Synthetic Strategies for the Selective Hydration of 2-(2-Chlorophenoxy)acetonitrile to 2-(2-Chlorophenoxy)acetamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(2-chlorophenoxy)acetamide via the selective hydration of its corresponding nitrile, 2-(2-chlorophenoxy)acetonitrile. The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals. However, a significant challenge lies in preventing the over-hydrolysis of the intermediate amide to the corresponding carboxylic acid.[1][2][3] This document explores three primary synthetic routes: traditional acid- and base-catalyzed hydrolysis and modern transition-metal-catalyzed hydration. Each section delves into the mechanistic underpinnings, provides field-tested experimental protocols, and discusses the rationale behind procedural choices to ensure high selectivity and yield. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for this specific transformation.
Introduction and Strategic Overview
2-(2-Chlorophenoxy)acetamide is a valuable building block in organic synthesis. The phenoxyacetamide scaffold is present in numerous biologically active molecules. The direct hydration of the readily available this compound is the most atom-economical route to this amide. The primary obstacle in this synthesis is the propensity for the newly formed amide to undergo a second hydrolysis step, yielding the undesired 2-(2-chlorophenoxy)acetic acid.[3]
The successful synthesis, therefore, hinges on carefully controlling reaction conditions to favor the formation of the amide and halt the reaction before significant further degradation occurs. This note details three distinct methodologies to achieve this selective transformation.
Strategic Pathways for Nitrile Hydration:
Method 1: Controlled Acid-Catalyzed Hydrolysis
Principle and Mechanistic Insight: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This activation allows for nucleophilic attack by a weak nucleophile like water. The resulting imidic acid tautomerizes to the more stable amide. While effective, the conditions that hydrolyze the nitrile can also hydrolyze the resulting amide, necessitating careful control of temperature and reaction time to isolate the amide in high yield.[3]
// Nodes
RCN [label="R-C≡N"];
H_plus [label="H⁺"];
RCNH_plus [label=
HH || R-C=N---O | H
]; Intermediate2 [label=
+H₂)-OH>]; Amide [label= ];
// Invisible nodes for layout inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1]; inv3 [style=invis, width=0.1];
// Edges RCN -> RCNH_plus [label="+ H⁺"]; RCNH_plus -> Intermediate1 [label="+ H₂O"]; Intermediate1 -> Intermediate2 [label="Proton\nTransfer"]; Intermediate2 -> Amide [label="Tautomerization\n- H⁺"]; } केंद Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.
Protocol:
-
Reagents & Equipment: this compound, concentrated sulfuric acid (H₂SO₄), deionized water, ice bath, round-bottom flask, magnetic stirrer.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and cautiously add concentrated sulfuric acid (2.0 eq) dropwise while stirring vigorously. Maintain the internal temperature below 10 °C. The mixture will become viscous.
-
After the addition is complete, allow the mixture to stir at room temperature for 16 hours.[6]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The amide product will have a lower Rf value than the starting nitrile.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g per 10 mL of H₂SO₄ used).
-
A white precipitate of 2-(2-chlorophenoxy)acetamide will form.
-
Neutralize the slurry carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Rationale and Trustworthiness: The use of concentrated sulfuric acid at a controlled temperature provides the necessary activation for hydration while minimizing the rate of the secondary hydrolysis to the carboxylic acid.[6] The quench onto ice rapidly dilutes the acid and dissipates heat, effectively stopping the reaction and precipitating the less soluble amide product. This protocol is self-validating through TLC monitoring, ensuring the reaction is halted upon consumption of the starting material.
Method 2: Base-Promoted Peroxide Hydrolysis
Principle and Mechanistic Insight: While traditional strong base hydrolysis often leads to the carboxylate salt, the use of alkaline hydrogen peroxide offers a milder and more selective alternative.[1] The hydroperoxide anion (OOH⁻), formed from the reaction of hydroxide with H₂O₂, is a potent nucleophile that readily attacks the nitrile carbon. The resulting peroxyimidic acid intermediate rearranges to the amide with the loss of oxygen. This method is often preferred for its mild conditions and high selectivity for the amide.
Protocol:
-
Reagents & Equipment: this compound, ethanol, 6 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), round-bottom flask, magnetic stirrer, thermometer.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask.
-
Add 6 M NaOH solution (1.5 eq) and cool the mixture to 15-20 °C.
-
Add 30% H₂O₂ (3.0 eq) dropwise, ensuring the temperature does not exceed 40 °C. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water (10 volumes).
-
If the product precipitates, collect it by vacuum filtration. If it remains in solution, acidify the mixture to pH 7 with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Rationale and Trustworthiness: This method leverages the high nucleophilicity of the hydroperoxide anion for the nitrile while being less aggressive towards the resulting amide compared to hydroxide alone.[1] The reaction is typically faster and occurs at lower temperatures than strong acid/base methods. Monitoring by TLC allows the user to confirm the endpoint and avoid potential side reactions from prolonged exposure to the basic conditions.
Method 3: Transition-Metal-Catalyzed Hydration
Principle and Mechanistic Insight: Transition-metal catalysis represents a highly efficient, selective, and atom-economical approach to nitrile hydration.[7][8][9] Catalysts based on ruthenium, rhodium, platinum, or manganese activate the nitrile by coordination to the metal center.[8][9][10][11] This is followed by an intramolecular nucleophilic attack from a metal-coordinated water or hydroxide molecule, leading to the formation of the amide and regeneration of the catalyst. These reactions often proceed under neutral pH and mild temperatures, showing excellent functional group tolerance and chemoselectivity.[10][11]
Protocol (Representative using a Ruthenium Catalyst):
-
Reagents & Equipment: this compound, a suitable ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a hydrophilic phosphine ligand), a solvent system (e.g., water/2-propanol 1:1 v/v), Schlenk flask or sealed vial, magnetic stirrer, heating mantle.[8][10]
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and the ruthenium catalyst (0.1-1 mol%).
-
Add the degassed solvent system (e.g., water/2-propanol).
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction by GC or HPLC for the disappearance of the nitrile and the appearance of the amide.[12]
-
After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]
-
Rationale and Trustworthiness: Metal-catalyzed hydration is the most selective method, virtually eliminating the formation of the carboxylic acid byproduct. The mild, neutral conditions preserve other sensitive functional groups that might be present in more complex substrates.[11] The low catalyst loading makes it economically viable for larger-scale synthesis. The progress is quantitatively tracked by chromatography, providing a reliable measure of conversion and purity.
Comparative Summary of Synthetic Routes
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Peroxide Hydrolysis | Transition-Metal Catalysis |
| Primary Reagents | Conc. H₂SO₄ | NaOH, H₂O₂ | Ru, Rh, Pt, or Mn complex |
| Conditions | 0 °C to RT, 16 h | RT, 2-4 h | 80-100 °C, 6-24 h |
| Selectivity | Moderate to Good | Good to Excellent | Excellent |
| Key Advantage | Inexpensive, common reagents | Mild conditions, good selectivity | Highest selectivity, functional group tolerance |
| Key Disadvantage | Harsh conditions, risk of over-hydrolysis, corrosive | Exothermic, handling peroxide | Catalyst cost, potential for metal contamination |
Conclusion
The selective synthesis of 2-(2-chlorophenoxy)acetamide from its nitrile precursor can be successfully achieved through several distinct methods. For simplicity and low cost, controlled acid-catalyzed hydrolysis using sulfuric acid is a viable option, provided that reaction parameters are strictly monitored to prevent byproduct formation. The base-promoted peroxide method offers a milder, faster, and often more selective alternative suitable for many laboratory applications. For syntheses requiring the highest degree of selectivity and compatibility with sensitive functional groups, transition-metal-catalyzed hydration is the state-of-the-art choice, aligning with the principles of green and efficient chemistry.[13] The optimal method will depend on the specific requirements of the synthesis, including scale, purity specifications, cost considerations, and available equipment.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US6359139B1 - Methods for production of piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 7. Environmentally Friendly Synthesis of Amide by Metal-catalyzed Nitrile Hydration in Aqueous Medium [kci.go.kr]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn( i ) pincer complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02804C [pubs.rsc.org]
- 10. Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts | MDPI [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenoxy)acetonitrile
Welcome to the technical support center for the synthesis of 2-(2-chlorophenoxy)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.
I. Overview of the Synthesis: The Williamson Ether Synthesis
The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chlorophenoxide acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[1][2] The reaction proceeds via an SN2 mechanism, which dictates many of the optimal reaction conditions.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors related to the reactants, reaction conditions, and potential side reactions.
-
Incomplete Deprotonation of 2-Chlorophenol: The first step of the Williamson ether synthesis is the formation of the phenoxide ion.[4] If the base used is not strong enough or is used in insufficient quantity, the deprotonation of 2-chlorophenol will be incomplete, leading to a lower concentration of the nucleophile and consequently, a lower yield.
-
Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in at least a 1.5 molar equivalent to the 2-chlorophenol.[5] For bases like potassium carbonate, heating the mixture of the phenol and base in a polar aprotic solvent (e.g., DMF, acetonitrile) before adding the chloroacetonitrile can drive the phenoxide formation to completion.[5]
-
-
Sub-optimal Reaction Temperature: The rate of an SN2 reaction is highly dependent on temperature.[5] If the temperature is too low, the reaction will be sluggish and may not go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions.
-
Solution: For the reaction between 2-chlorophenoxide and chloroacetonitrile, a temperature range of 50-100 °C is generally recommended.[5] It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
Presence of Water in the Reaction Mixture: The Williamson ether synthesis, particularly when using strong bases like NaH, requires anhydrous (dry) conditions.[5] Water can react with the base and the phenoxide, reducing their effectiveness and leading to lower yields.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using a base like potassium carbonate, the requirement for strictly anhydrous conditions is less stringent, especially in Phase-Transfer Catalysis setups.[5]
-
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
The primary side reaction of concern is the elimination (E2) reaction, which competes with the desired substitution (SN2) reaction.[3]
-
Elimination of Chloroacetonitrile: While chloroacetonitrile is a primary halide and less prone to elimination, using a sterically hindered or excessively strong base can favor the E2 pathway, leading to the formation of unwanted byproducts.[4]
-
Solution: Use a non-hindered base like potassium carbonate. While stronger bases like sodium hydride are effective, they must be handled with care under strictly anhydrous conditions to minimize side reactions.[2]
-
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atom of the aromatic ring. While O-alkylation is generally favored, certain conditions can lead to C-alkylation, resulting in undesired isomers.[2]
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[2]
-
Q3: My final product is difficult to purify. What are the best practices for purification?
Effective purification is critical to obtaining high-purity this compound.
-
Inefficient Work-up: The initial work-up procedure is crucial for removing the bulk of impurities, such as unreacted starting materials and salts.
-
Solution: After the reaction is complete, the mixture should be cooled and poured into ice-water. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities.[5]
-
-
Choosing the Right Purification Technique: The two primary methods for purifying the crude product are recrystallization and column chromatography.
-
Recrystallization: This technique is effective if the desired product is a solid at room temperature and a suitable solvent can be found. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[6] Common solvent systems include ethanol/water or ethyl acetate/hexane.[6]
-
Column Chromatography: This is a more versatile technique for separating the product from impurities with different polarities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[5] TLC should be used to determine the optimal solvent system before running the column.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide (NaOH)?
Yes, sodium hydroxide can be used, particularly in a Phase-Transfer Catalysis (PTC) setup.[5] PTC facilitates the reaction between reactants in different phases (e.g., an aqueous solution of NaOH and an organic solution of the reactants).[7] This method can be more environmentally friendly and lead to higher yields under milder conditions.[5][8]
Q2: What is Phase-Transfer Catalysis (PTC) and how can it improve my synthesis?
Phase-Transfer Catalysis involves the use of a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transfer a reactant from one phase to another where the reaction can occur.[7] In this synthesis, the PTC transfers the phenoxide ion from the aqueous phase (if using an aqueous base) to the organic phase containing chloroacetonitrile.[5]
-
Advantages of PTC:
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product over time. This allows you to determine when the reaction is complete and avoid unnecessary heating or extended reaction times.
Q4: What are the key safety precautions I should take?
-
Chloroacetonitrile: This is a toxic and lachrymatory compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9]
-
Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
IV. Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile[10]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) in one portion.
-
Heat the mixture to 80 °C and stir for 1 hour to ensure the complete formation of the 2-chlorophenoxide.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 80 °C and continue stirring, monitoring the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford this compound.[5]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol offers a more efficient and environmentally benign approach.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the biphasic mixture to 60 °C with vigorous stirring.
-
Add chloroacetonitrile (1.1 eq) dropwise over 30 minutes.
-
Continue stirring at 60 °C and monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.[5]
V. Data Presentation
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |
| Base | Strong base (e.g., K₂CO₃, NaH) | Aqueous base (e.g., NaOH, K₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Biphasic system (e.g., Toluene/Water) |
| Catalyst | None | Phase-transfer catalyst (e.g., TBAB) |
| Temperature | 50-100 °C | Room temperature to 80 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Reported Yield | 70-90% | 85-98% |
Table adapted from comparative data on a similar synthesis.[5]
VI. Visualizing the Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. iajpr.com [iajpr.com]
- 9. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of 2-(2-Chlorophenoxy)acetonitrile and how to avoid them
Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)acetonitrile
Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this Williamson ether synthesis. Here, we provide in-depth, experience-based answers to troubleshoot your synthesis and optimize your reaction conditions for higher yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis or workup. Each answer explains the chemical reasoning behind the issue and provides actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected, and my crude NMR shows multiple aromatic signals besides my product and starting material. What are these byproducts?
A: Low yields coupled with complex aromatic signals often point to a common side reaction in Williamson ether syntheses involving phenoxides: C-alkylation . The 2-chlorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites. While the desired reaction is O-alkylation (attack by the oxygen atom), a competing reaction involves the aromatic ring acting as the nucleophile, leading to C-alkylation at the positions ortho and para to the hydroxyl group.[1][2]
-
Causality: The phenoxide anion has electron density delocalized onto the aromatic ring, creating nucleophilic carbon atoms. The choice of solvent and counter-ion significantly influences the ratio of O- to C-alkylation.[3][4] Protic solvents can hydrogen-bond with the oxygen atom, sterically hindering it and favoring C-alkylation.[4]
-
Identification: The primary C-alkylated side products would be 2-((4-chloro-3-(cyanomethyl)phenoxy)acetonitrile and 2-((2-chloro-5-(cyanomethyl)phenoxy)acetonitrile. These will have distinct aromatic splitting patterns and an additional methylene signal in the ¹H NMR spectrum.
-
Preventative Protocol:
-
Solvent Choice: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile.[1][5] These solvents solvate the cation but leave the oxygen anion relatively free and more reactive, favoring the kinetically preferred O-alkylation.[4]
-
Base and Counter-ion: Use a base that results in a "softer" counter-ion, or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Phase-transfer catalysis is highly effective in industrial settings for increasing the availability of the nucleophile for O-alkylation.[1][6]
-
Temperature Control: Run the reaction at a moderate temperature (50-80 °C).[1] Excessively high temperatures can sometimes favor the thermodynamically more stable C-alkylated products.
-
Q2: I've isolated my product, but it's contaminated with a persistent impurity that has a similar Rf value. Mass spectrometry suggests it's 2-(2-Chlorophenoxy)acetamide. How did this form and how can I avoid it?
A: The presence of 2-(2-Chlorophenoxy)acetamide or its precursor, chloroacetamide, points towards hydrolysis. This can happen to either the starting material (chloroacetonitrile) or the final product.
-
Mechanism 1: Hydrolysis of Starting Material: Chloroacetonitrile is susceptible to hydrolysis, especially under basic conditions, to form chloroacetamide.[7] If this happens, the chloroacetamide can either remain as an impurity or potentially react with the phenoxide to form a different byproduct. This pathway consumes your electrophile, reducing the overall yield.
-
Mechanism 2: Hydrolysis of Product: The nitrile group (-C≡N) in your final product can be hydrolyzed to a primary amide (-CONH₂) during an aqueous workup, particularly if the conditions are too basic or acidic, or if heat is applied.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Controlled Workup: When quenching the reaction and performing extractions, avoid prolonged exposure to strong acids or bases. Use a saturated solution of ammonium chloride (NH₄Cl) for a mildly acidic quench or a saturated sodium bicarbonate (NaHCO₃) solution for a mild basic wash, and perform these steps at room temperature or below.
-
Reagent Purity: Ensure your chloroacetonitrile is of high purity and has not degraded during storage. It can be distilled from phosphorus pentoxide (P₄O₁₀) to remove water and other impurities.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing the synthesis of this compound.
What is the optimal choice of base for this reaction?
The choice of base is critical for efficiently deprotonating 2-chlorophenol without promoting side reactions.
-
Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide.[12] It is an excellent choice for reactions in anhydrous aprotic solvents like THF or DMF. The only byproduct is hydrogen gas, which is easily removed.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a weaker, heterogeneous base commonly used in solvents like acetonitrile or acetone.[2][13] It is safer and easier to handle than metal hydrides. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often leading to faster reaction rates. These are excellent choices for routine lab synthesis.[13]
| Base | Solvent | Pros | Cons |
| NaH | Anhydrous DMF, THF | High reactivity, irreversible, clean reaction.[12] | Moisture-sensitive, requires inert atmosphere, flammable H₂ gas byproduct. |
| K₂CO₃ | Acetonitrile, Acetone | Easy to handle, inexpensive, effective for phenols.[2] | Slower reaction times, heterogeneous mixture requires good stirring. |
| Cs₂CO₃ | Acetonitrile, DMF | Higher reactivity than K₂CO₃, good for less reactive systems. | More expensive. |
How does temperature influence the formation of side products?
Temperature is a key parameter to control. A typical Williamson ether synthesis is conducted between 50-100 °C.[1]
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion of starting materials.
-
Too High: Higher temperatures (>100 °C) can increase the rate of side reactions. Specifically, it can favor elimination reactions (though less of a concern with a primary halide like chloroacetonitrile) and potentially promote C-alkylation over O-alkylation.[14] In some advanced industrial methods, very high temperatures (>300 °C) are used with weaker alkylating agents to create a catalytic cycle, but this is not applicable to standard lab conditions.[15]
My final product appears to be contaminated with 2-(2-Chlorophenoxy)acetic acid. How is this possible?
This impurity arises from the complete hydrolysis of the nitrile group in your product.[16] This is a two-step process where the nitrile is first hydrolyzed to an amide (as discussed in the troubleshooting section) and then the amide is further hydrolyzed to a carboxylic acid. This is most likely to occur under harsh workup conditions.
-
Cause: Prolonged heating of the reaction mixture during workup in the presence of strong acid or base will facilitate this transformation.
-
Removal: The carboxylic acid byproduct can be easily removed from your desired neutral product. During the workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral ether product remains in the organic phase.
Visualized Mechanisms and Workflows
Reaction Pathway: O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways for the 2-chlorophenoxide ion.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Workflow for Minimizing Hydrolysis Side Products
Caption: Key experimental steps to prevent unwanted hydrolysis reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. ijls.in [ijls.in]
- 10. US6326508B1 - Purification and recovery of acetonitrile - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2-Chlorophenoxy)acetonitrile
Welcome to the technical support center for the purification of 2-(2-Chlorophenoxy)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile chemical intermediate. Here, we provide in-depth, field-proven insights into robust purification techniques, troubleshooting common issues, and ensuring the final product meets high-purity standards.
Safety First: Handling this compound
Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with this compound and the solvents used. This compound is classified as a hazardous substance.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[1]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations. In case of contact, immediately flush the affected area with copious amounts of water.[1]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
Understanding the Impurities
Effective purification begins with identifying potential impurities. The most common synthetic route to this compound is the Williamson ether synthesis, reacting 2-chlorophenol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.
Primary Impurities Include:
-
Unreacted 2-chlorophenol: A common impurity that is acidic and can be removed with a basic wash during workup, or separated via chromatography.
-
Unreacted Haloacetonitrile: Volatile and lachrymatory; often removed during solvent evaporation.
-
Solvents: Residual solvents from the reaction (e.g., DMF, Acetonitrile, Acetone).
-
Side-Products: Small amounts of products from undesired side reactions.
A logical workflow for purification starts with assessing the crude material and selecting the most appropriate technique.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(2-Chlorophenoxy)acetonitrile Production
Welcome to the technical support center for the production of 2-(2-Chlorophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the manufacturing of pharmaceuticals, such as the antiplatelet agent Clopidogrel, robust and efficient production of this compound is critical.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and industry best practices.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on an industrial scale?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chlorophenol is deprotonated by a base to form the 2-chlorophenoxide ion, which then acts as a nucleophile, attacking chloroacetonitrile to form the desired ether product.[2]
Q2: Why is Phase-Transfer Catalysis (PTC) often recommended for this synthesis?
Phase-Transfer Catalysis (PTC) is highly advantageous for the large-scale synthesis of this compound for several reasons.[4] The reaction involves a salt (the phenoxide) and an organic substrate (chloroacetonitrile), which often have poor mutual solubility. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction occurs.[4][5] This enhances reaction rates, allows for the use of less expensive inorganic bases like sodium hydroxide or potassium carbonate, and often enables the use of more environmentally friendly solvents.[5]
Q3: What are the primary safety concerns associated with the reactants?
The primary reactants, 2-chlorophenol and chloroacetonitrile, present significant health and safety risks.
-
2-Chlorophenol is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[6][7] It is also toxic to aquatic life.[6]
-
Chloroacetonitrile is toxic if swallowed or inhaled and can be fatal if it comes into contact with the skin.[8]
It is imperative to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][8]
Q4: How can I effectively monitor the progress of the reaction?
For real-time monitoring of the reaction, Thin-Layer Chromatography (TLC) is a rapid and effective technique. For more quantitative analysis of reaction conversion and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound production.
Issue 1: Low Reaction Yield
A diminished yield is a common challenge during scale-up. The potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Deprotonation of 2-Chlorophenol | Ensure the base is of sufficient strength and quantity to fully deprotonate the 2-chlorophenol. The pKa of 2-chlorophenol is approximately 8.48, so a base that generates a conjugate acid with a higher pKa is required for complete deprotonation. Consider using stronger bases like sodium hydride (NaH) in an appropriate solvent, though this requires stringent anhydrous conditions. |
| Side Reactions | The Williamson ether synthesis can be susceptible to side reactions, particularly elimination reactions of the alkyl halide.[2][9] While chloroacetonitrile is less prone to this, elevated temperatures can promote unwanted side reactions. Maintain the recommended reaction temperature. Aryloxides can also undergo alkylation on the aromatic ring, although this is less common under these conditions.[2] |
| Poor Phase-Transfer Catalyst Activity | The choice and concentration of the phase-transfer catalyst are crucial. For "T-reactions" where mass transfer is the rate-determining step, quaternary ammonium salts with q-values between 1.0 and 2.0 are often optimal.[5] For "I-reactions" where the organic phase reaction is rate-limiting, catalysts with a higher number of carbon atoms (C# in the range of 16 to 32) are often more effective.[5] Catalyst poisoning, especially by iodide if used as an additive, can also inhibit the reaction.[5] |
| Presence of Water | The presence of water can hydrolyze chloroacetonitrile and can also affect the solubility and reactivity of the phenoxide.[10] Ensure all reactants and solvents are sufficiently dry, especially when using water-sensitive bases like sodium hydride. |
Issue 2: Impurity Profile and Purification Challenges
Achieving high purity is essential for pharmaceutical intermediates. Here are some common impurity-related issues and their solutions:
| Potential Impurity | Source | Mitigation and Purification Strategy |
| Unreacted 2-Chlorophenol | Incomplete reaction or improper stoichiometry. | Mitigation: Ensure a slight excess of chloroacetonitrile and adequate reaction time. Purification: Unreacted 2-chlorophenol can be removed by washing the organic phase with an aqueous base solution (e.g., dilute NaOH) to extract the acidic phenol. |
| Unreacted Chloroacetonitrile | Incomplete reaction. | Mitigation: Optimize reaction conditions to drive the reaction to completion. Purification: Chloroacetonitrile is volatile and can often be removed during solvent evaporation under reduced pressure. |
| Side-Products from Self-Condensation | Potential for base-catalyzed self-condensation of chloroacetonitrile. | Mitigation: Control the reaction temperature and the rate of addition of chloroacetonitrile to the reaction mixture. Purification: These higher molecular weight impurities can typically be removed by recrystallization or column chromatography. |
| Solvent Impurities | The use of technical-grade solvents can introduce impurities. | Mitigation: Use high-purity solvents. Purification: If solvent impurities are suspected, consider a pre-purification step for the solvent, such as distillation. For acetonitrile, purification can be achieved by distillation from potassium permanganate and sodium carbonate, followed by distillation from phosphorus pentoxide.[11] |
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed Synthesis
-
To a stirred solution of 2-chlorophenol in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Heat the mixture to the desired reaction temperature (typically 50-80 °C).
-
Slowly add chloroacetonitrile to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing the Workflow
Synthesis and Workup Workflow
References
- 1. (2-Chlorophenyl)acetonitrile, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. youtube.com [youtube.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. ijls.in [ijls.in]
Stability of 2-(2-Chlorophenoxy)acetonitrile under acidic and basic conditions
Welcome to the Technical Support Center for 2-(2-Chlorophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is an aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The stability of this compound is paramount for reproducible experimental outcomes and for ensuring the quality and safety of downstream products. The primary degradation pathway for nitriles in aqueous environments is hydrolysis, which can be catalyzed by both acids and bases.[1][2] This process typically proceeds through an amide intermediate to the corresponding carboxylic acid. For this compound, this would involve the formation of 2-(2-chlorophenoxy)acetamide and ultimately 2-(2-chlorophenoxy)acetic acid. Understanding the kinetics and mechanisms of this degradation is crucial for handling and formulating this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The principal degradation pathway for this compound in aqueous media is hydrolysis of the nitrile functional group.[1][2] This reaction can be catalyzed by both acidic and basic conditions and generally proceeds in a stepwise manner:
-
Formation of the Amide Intermediate: The nitrile group is first hydrolyzed to an amide, forming 2-(2-chlorophenoxy)acetamide.
-
Formation of the Carboxylic Acid: The amide intermediate can undergo further hydrolysis to yield 2-(2-chlorophenoxy)acetic acid and ammonia.
The rate of these hydrolysis steps is highly dependent on pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate its hydrolysis. Generally, the rate of hydrolysis is slowest at a neutral or near-neutral pH. Under strongly acidic or basic conditions, the degradation rate increases substantially. It is crucial to control the pH of your solutions to minimize unwanted degradation during your experiments.
Q3: What are the visible signs of degradation?
A3: Significant degradation of this compound may not always present with obvious visual cues. However, in some instances, you might observe a change in the color of the solution or the formation of a precipitate, especially if the degradation products have lower solubility in the chosen solvent system. The most reliable way to detect and quantify degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to use a buffered system at a pH where the compound exhibits maximum stability (typically near neutral) and to store them at low temperatures (e.g., 2-8 °C or frozen).
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent results or loss of compound potency over time.
-
Potential Cause: Degradation of this compound due to hydrolysis.
-
Troubleshooting Steps:
-
Verify pH of Solutions: Use a calibrated pH meter to check the pH of all your experimental solutions. Unintended acidity or basicity can accelerate degradation.
-
Use Buffered Solutions: If working in an aqueous environment, employ a suitable buffer system to maintain a stable pH.
-
Control Temperature: Perform experiments at a controlled and, if possible, lower temperature to reduce the rate of hydrolysis.
-
Analyze Freshly Prepared Solutions: Whenever feasible, use freshly prepared solutions of this compound to minimize the impact of degradation over time.
-
Perform a Stability Check: Use a stability-indicating analytical method, such as HPLC, to assess the purity of your stock solutions and samples over the course of your experiment.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The most likely degradation products are 2-(2-chlorophenoxy)acetamide and 2-(2-chlorophenoxy)acetic acid. If possible, obtain reference standards for these compounds to confirm their presence.
-
Perform Forced Degradation Studies: Conduct a forced degradation study (as outlined in the protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatograms.[5][6]
-
Optimize Chromatographic Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation of the parent compound and all degradation products.[3][7]
-
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to establish the specificity of the analytical method.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and heat it in an oven at a temperature above its melting point for a specified period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.[9]
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A robust HPLC method is essential for separating and quantifying this compound from its potential degradation products.[3][7]
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to elute the parent compound and its more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; a wavelength around 275 nm is a reasonable starting point based on the chlorophenoxy chromophore.
-
Injection Volume: 10 µL
Method Validation:
Once the method is optimized to achieve good separation, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be crucial for demonstrating the specificity and stability-indicating nature of the method.
Data Presentation
The following table summarizes the expected degradation products of this compound under different stress conditions.
| Stress Condition | Expected Primary Degradation Product(s) |
| Acid Hydrolysis | 2-(2-chlorophenoxy)acetamide, 2-(2-chlorophenoxy)acetic acid |
| Base Hydrolysis | 2-(2-chlorophenoxy)acetamide, 2-(2-chlorophenoxy)acetic acid |
| Oxidation | Potential for hydroxylation of the aromatic ring or other oxidative cleavage products. |
| Thermal | Dependent on conditions, may lead to decomposition. |
| Photolysis | A variety of products may form through radical pathways. |
Visualizations
Proposed Degradation Pathway
The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.
Caption: Proposed hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
The workflow for assessing the stability of this compound is depicted below.
Caption: Workflow for stability assessment.
References
- 1. youtube.com [youtube.com]
- 2. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ijsdr.org [ijsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Optimizing reaction conditions for the cyanation of 2-chlorophenoxy derivatives
Welcome to the technical support center for the cyanation of 2-chlorophenoxy derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. The information provided is based on established scientific principles and field-proven insights to ensure the reliability and success of your reactions.
Introduction: The Challenge of Cyanating Aryl Chlorides
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] While methods for cyanating aryl bromides and iodides are well-established, the cyanation of aryl chlorides, particularly electron-rich systems like 2-chlorophenoxy derivatives, presents significant challenges.[3][4] These challenges often stem from the lower reactivity of the C-Cl bond and the propensity for catalyst deactivation by the cyanide nucleophile.[5][6] This guide will walk you through common issues and provide actionable solutions to optimize your reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
This is one of the most common issues encountered in the palladium-catalyzed cyanation of aryl chlorides. Several factors can contribute to poor conversion.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The palladium catalyst may not be active enough to facilitate the oxidative addition of the robust aryl chloride bond. For electron-rich aryl chlorides, a highly active catalyst is essential.[3]
-
Recommendation:
-
Ligand Choice: Employ sterically demanding and electron-rich phosphine ligands. Ligands like XPhos, t-BuXPhos, and (binaphthyl)P(t-Bu)2 have shown success in activating aryl chlorides.[4][6] The steric bulk of these ligands can promote the reductive elimination step and prevent catalyst poisoning.[7][8]
-
Pre-catalyst Selection: Using palladacycle precatalysts can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)2, as this can prevent catalyst poisoning during the activation phase.[6]
-
-
-
Catalyst Poisoning by Cyanide:
-
Explanation: Cyanide ions have a high affinity for palladium and can bind strongly to the metal center, leading to the formation of inactive palladium-cyanide complexes and catalyst deactivation.[5][6][7][9]
-
Recommendation:
-
Cyanide Source: Use a cyanide source with low solubility in the reaction medium to maintain a low concentration of free cyanide ions. Zinc cyanide (Zn(CN)₂) is often preferred over more soluble salts like NaCN or KCN due to its lower toxicity and tendency to reduce catalyst poisoning. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another excellent, non-toxic alternative.[10][11][12]
-
Biphasic Solvent Systems: Employing a biphasic solvent system, such as a mixture of an organic solvent and water, can help to control the concentration of the cyanide source in the organic phase.[7][13]
-
-
-
Inappropriate Reaction Temperature:
-
Explanation: While higher temperatures are often required for the activation of aryl chlorides, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[4]
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it if the reaction is sluggish. Recent methods have been developed that allow for cyanation at room temperature to 40 °C.[14]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired nitrile.
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile Product:
-
Explanation: If water is present in the reaction mixture, the newly formed nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially under basic conditions and at elevated temperatures.
-
Recommendation:
-
Anhydrous Conditions: If hydrolysis is a significant issue, ensure that all reagents and solvents are rigorously dried. However, some modern protocols effectively utilize aqueous media.[6][14]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
-
-
-
Formation of Isonitriles:
-
Explanation: The cyanide ion is an ambident nucleophile and can attack the aryl palladium intermediate through the nitrogen atom, leading to the formation of isonitrile byproducts.[15]
-
Recommendation: The choice of cyanide salt and solvent can influence the nitrile-to-isonitrile ratio. Using alkali metal cyanides in polar aprotic solvents generally favors the formation of the desired nitrile.[15]
-
-
Reductive Dehalogenation (Hydrodehalogenation):
-
Explanation: The aryl chloride can be reduced to the corresponding arene, especially in the presence of a hydrogen source and a highly active catalyst.
-
Recommendation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst loading.
-
Additives: In some nickel-catalyzed systems, the addition of NaI has been shown to suppress this side reaction.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst system for the cyanation of an electron-rich 2-chlorophenoxy derivative?
A1: For challenging electron-rich aryl chlorides, a catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is generally recommended.[3] A combination of a palladacycle precatalyst with a ligand like XPhos or t-BuXPhos has proven to be very effective.[6] These systems can overcome the low reactivity of the C-Cl bond and are less susceptible to catalyst poisoning.
Q2: Which cyanide source should I use, and what are the safety precautions?
A2: For laboratory-scale synthesis, zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over sodium or potassium cyanide due to their lower toxicity and reduced risk of catalyst poisoning.
Safety is paramount when working with any cyanide-containing compound. Always handle these reagents in a well-ventilated fume hood.[17][18][19][20] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[17][19][20] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[17][18] Have an emergency plan in place and ensure that an antidote kit is readily available.[21]
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction outcome.
-
Aprotic Polar Solvents: Solvents like DMAc (N,N-dimethylacetamide) or DMF (N,N-dimethylformamide) are commonly used and can facilitate the dissolution of the reagents.[10][12][22]
-
Aqueous Mixtures: More recently, biphasic systems, such as a 5:1 mixture of water and THF, have been shown to be highly effective.[8][14] The aqueous phase can help to control the concentration of the cyanide source, minimizing catalyst deactivation.[7][13]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction stalls, consider the following:
-
Increase Catalyst Loading: A modest increase in the catalyst loading may be necessary for particularly unreactive substrates.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Stirring Efficiency: Ensure that the reaction mixture is being stirred vigorously, especially in heterogeneous or biphasic systems, to ensure proper mixing of all components.[6]
-
Check Reagent Purity: Impurities in the starting material, solvent, or reagents can inhibit the catalyst.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of 2-Chlorophenoxy Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-chlorophenoxy derivative (1.0 mmol), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add the cyanide source (e.g., Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆]·3H₂O (0.5 equiv)).[6]
-
Solvent Addition: Add the degassed solvent (e.g., DMAc or a water/THF mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter to remove any insoluble salts. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl chlorides.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield cyanation reactions.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. scielo.br [scielo.br]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. uwindsor.ca [uwindsor.ca]
- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 20. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. youtube.com [youtube.com]
- 22. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Cyanation Efficiency in Nitrile Synthesis
Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with cyanation efficiency. Here, we will explore common issues in a question-and-answer format, providing in-depth, experience-driven insights to help you diagnose and resolve problems in your experiments.
Introduction to Cyanation Reactions
Nitriles are pivotal functional groups in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] Their synthesis, however, can be fraught with challenges, often leading to poor yields and unwanted side reactions. The most prevalent methods for synthesizing aryl nitriles involve the palladium-catalyzed cyanation of aryl halides.[2][3] While effective, these reactions are sensitive to a variety of factors that can impede their efficiency. This guide will walk you through the most common pitfalls and provide actionable solutions.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow provides a logical sequence of steps to identify the root cause of poor cyanation efficiency.
Caption: A general workflow for troubleshooting poor cyanation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst and Ligand Issues
Q1: My palladium-catalyzed cyanation of an aryl halide is sluggish or fails completely. What are the likely causes related to the catalyst?
A1: The most common culprit in failed palladium-catalyzed cyanations is catalyst deactivation, often referred to as catalyst poisoning.[4][5][6] Cyanide ions are notorious for poisoning palladium catalysts by strongly coordinating to the metal center, which can disrupt every key step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[4][5][7]
-
Excess Cyanide: A high concentration of cyanide ions can lead to the formation of inactive palladium-cyanide complexes like [(CN)4Pd]2-.[4][5] This effectively sequesters the active palladium species and halts the catalytic cycle.
-
Moisture: The presence of even trace amounts of water can be detrimental.[4][5][7] Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.[4][5] This reaction can lead to the formation of inactive hydride complexes such as [(CN)3PdH]2-.[4][5]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. The choice of ligand is also critical; for instance, sterically hindered phosphines can prevent the displacement of the ligand by cyanide, thus protecting the catalyst.[8]
Troubleshooting Steps:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)2) is often preferred over sodium or potassium cyanide because its lower solubility helps to maintain a low concentration of free cyanide ions in the reaction mixture, thereby reducing catalyst poisoning.[3][6][8]
-
Employ a non-toxic cyanide source: Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a non-toxic and inexpensive alternative that has been successfully used in palladium-catalyzed cyanations.[6][9][10]
-
Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider adding a drying agent if moisture is suspected to be a persistent issue.
-
Optimize catalyst and ligand: Use fresh, high-purity catalyst and ligand. The steric and electronic properties of the phosphine ligand can significantly impact the reaction's success. For example, bulky ligands like XPhos have shown to be effective.[11]
Substrate and Reagent Problems
Q2: I'm attempting to synthesize a nitrile from an electron-rich aryl chloride, but the reaction is not proceeding. Why is this happening and what can I do?
A2: Aryl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[2] This is particularly true for electron-rich aryl chlorides, where the electron-donating groups on the aromatic ring make the oxidative addition step of the catalytic cycle more difficult.
Causality: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. Electron-donating groups increase the electron density on the carbon-halogen bond, making it stronger and less susceptible to cleavage by the palladium catalyst.
Solutions:
-
Use a more active catalyst system: Employing a catalyst system with a more electron-rich and sterically demanding ligand can facilitate the oxidative addition of aryl chlorides. Ligands like t-BuXPhos have been shown to be effective for this purpose.[11]
-
Higher reaction temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions and decomposition at higher temperatures.
-
Consider alternative substrates: If possible, using the corresponding aryl bromide or iodide will likely lead to a more efficient reaction. Aryl triflates can also be more reactive substrates.[8][9]
| Substrate Reactivity | Typical Reaction Conditions |
| Aryl Iodide | Mild conditions, lower catalyst loading |
| Aryl Bromide | Moderate conditions, standard catalyst loading |
| Aryl Chloride | Harsher conditions, higher catalyst loading, specialized ligands |
| Aryl Triflates/Nonaflates | Can be more reactive than corresponding halides[9] |
Q3: My reaction mixture has turned dark, and I'm observing the formation of byproducts. What could be the cause?
A3: A dark reaction mixture often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This can result from the decomposition of the palladium catalyst. The formation of byproducts can stem from several sources, including side reactions of the starting materials or products.
Potential Causes and Solutions:
-
Catalyst Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the palladium catalyst. Ensure the reaction temperature is carefully controlled and that all reagents and solvents are of high purity.
-
Side Reactions of the Cyanide Source: In the presence of water, cyanide salts can hydrolyze to form formate salts, which can participate in side reactions.[1]
-
Homocoupling of the Aryl Halide: Under certain conditions, the aryl halide can undergo homocoupling to form a biaryl byproduct. This can sometimes be suppressed by optimizing the reaction conditions, such as the choice of solvent and base.
Reaction Condition Optimization
Q4: I'm performing a cyanation reaction using an aldehyde or ketone as the starting material, but the yield of the corresponding hydroxynitrile is low. What are the key parameters to optimize?
A4: The synthesis of hydroxynitriles (cyanohydrins) from aldehydes or ketones involves the addition of hydrogen cyanide across the carbonyl double bond.[3][12] This reaction is reversible, and the position of the equilibrium is highly dependent on the reaction conditions.
Key Optimization Parameters:
-
pH Control: The reaction is typically carried out under slightly basic conditions to ensure the presence of the nucleophilic cyanide ion. However, a pH that is too high can lead to the polymerization of the aldehyde or ketone. Careful control of the pH is crucial.
-
Temperature: Lower temperatures generally favor the formation of the cyanohydrin product, as the reaction is often exothermic.
-
Cyanide Source: The reaction can be performed using HCN directly or by generating it in situ from a salt like KCN or NaCN and an acid. Using a buffered system can help maintain the optimal pH.
Alternative Approach: Dehydration of Amides
An alternative route to nitriles is the dehydration of primary amides.[12][13] This method avoids the use of toxic cyanide reagents.
Protocol for Nitrile Synthesis via Amide Dehydration:
-
Starting Material: Begin with the corresponding primary amide.
-
Dehydrating Agent: Use a strong dehydrating agent such as phosphorus(V) oxide (P4O10), thionyl chloride (SOCl2), or phosphoryl chloride (POCl3).[13]
-
Reaction Conditions: The amide and dehydrating agent are typically heated together, and the resulting nitrile is collected by distillation.[12]
Caption: A simplified workflow for nitrile synthesis via amide dehydration.
Conclusion
Troubleshooting poor cyanation efficiency requires a systematic and logical approach. By carefully considering the potential issues related to the catalyst, substrates, reagents, and reaction conditions, researchers can effectively diagnose and resolve problems to achieve successful nitrile synthesis. This guide provides a starting point for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-(2-Chlorophenoxy)acetonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methods for the quantification of 2-(2-Chlorophenoxy)acetonitrile, a key chemical intermediate. By synthesizing established analytical principles with field-proven insights, this document will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling you to make informed decisions for your analytical workflow.
The principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621> form the foundation of the methodologies discussed herein, ensuring a framework of scientific integrity and trustworthiness.[1][2][3][4][5]
Section 1: Physicochemical Properties and Analytical Considerations
This compound possesses a chemical structure amenable to both HPLC and GC analysis. Its aromatic ring and chlorine substituent provide a strong chromophore for UV detection in HPLC. The molecule's volatility and thermal stability also make it a suitable candidate for GC analysis. The choice between these techniques hinges on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely utilized technique for the analysis of non-volatile or thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is the most logical approach, offering excellent selectivity and sensitivity.
The Causality Behind Experimental Choices in HPLC-UV
The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products or related substances.[5][6][7][8][9] Forced degradation studies, where the analyte is exposed to stress conditions such as acid, base, oxidation, and heat, are an integral part of this process.[7][10][11]
A reversed-phase C18 column is the stationary phase of choice due to its hydrophobicity, which will effectively retain the moderately polar this compound. The mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is optimized to achieve a balance between analyte retention and efficient elution, resulting in a sharp, symmetrical peak.[12] The addition of a small amount of acid, such as formic or phosphoric acid, to the aqueous phase is often necessary to suppress the ionization of any acidic functional groups and improve peak shape.
Self-Validating Systems: A Protocol for HPLC-UV Analysis
The following protocol is a robust starting point for the development and validation of an HPLC-UV method for this compound.
Experimental Protocol: HPLC-UV Analysis
-
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidifier)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a drug substance, a "dilute and shoot" approach is often sufficient.[2] Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a final concentration within the calibration range. For drug products, a more extensive extraction may be necessary to separate the analyte from excipients, which could involve sonication and centrifugation followed by filtration.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of approximately 225 nm is a reasonable starting point.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Expected Performance Data
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data for structurally similar compounds and ICH guidelines.[3][12]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[13] It offers high sensitivity and specificity, making it particularly suitable for trace-level analysis and impurity profiling.
The Causality Behind Experimental Choices in GC-MS
The volatility of this compound makes it an excellent candidate for GC analysis. A key consideration is the choice of the injection technique. A split/splitless injector is commonly used, with the split ratio adjusted based on the analyte concentration to avoid overloading the column. The choice of a capillary GC column with a non-polar or mid-polar stationary phase, such as a DB-5ms, is appropriate for separating the analyte from other components in the sample matrix.
Electron Ionization (EI) is the most common ionization technique in GC-MS, as it produces a reproducible fragmentation pattern that serves as a "fingerprint" for the analyte, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.
Self-Validating Systems: A Protocol for GC-MS Analysis
The following protocol provides a framework for developing a robust and reliable GC-MS method.
Experimental Protocol: GC-MS Analysis
-
Materials and Reagents:
-
This compound reference standard
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate (for drying extracts)
-
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the this compound reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Sample preparation may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from non-volatile matrix components. For a solid drug product, this could involve dissolving the sample in an aqueous solution, followed by extraction with an organic solvent like ethyl acetate. The organic extract is then dried over anhydrous sodium sulfate before analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample based on this calibration curve.
-
Expected Performance Data
The following table outlines the expected performance of a validated GC-MS method for this compound.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Section 4: Method Comparison and Selection
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical needs.
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography with UV detection | Gas-phase separation with mass spectrometric detection |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Cost | Lower instrument and maintenance costs | Higher instrument and maintenance costs |
| Confirmation | Limited to UV spectrum | Unambiguous structural confirmation via mass spectrum |
Recommendation:
-
For routine quality control and assay of the bulk drug substance where high concentrations are expected and high throughput is desired, HPLC-UV is the more practical and cost-effective choice.
-
For the detection and quantification of trace-level impurities, or when unambiguous identification of the analyte is required (e.g., in complex matrices or for regulatory submissions), the superior sensitivity and specificity of GC-MS make it the preferred method.
Section 5: Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for HPLC-UV and GC-MS analysis.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis.
References
- 1. HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. Application of HPLC in Biomedical Research for Pesticide and Drug Analysis - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 5. japsonline.com [japsonline.com]
- 6. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 2-(2-Chlorophenoxy)acetonitrile and its 4-Chloro Isomer
A Technical Guide for Medicinal and Process Chemistry Researchers
Introduction
In the landscape of drug discovery and development, phenoxyacetonitrile scaffolds serve as versatile intermediates for synthesizing a wide array of biologically active molecules.[1] The precise placement of substituents on the phenyl ring can profoundly influence the molecule's reactivity, directing the course of synthetic pathways and ultimately impacting yield, purity, and scalability. This guide presents a detailed comparison of the reactivity of two common isomers: 2-(2-chlorophenoxy)acetonitrile and 2-(4-chlorophenoxy)acetonitrile.
Understanding the differential reactivity imparted by the ortho versus para position of the chloro substituent is critical for chemists designing multi-step syntheses. This choice can affect the lability of the ether linkage, the acidity of the α-protons on the acetonitrile moiety, and the susceptibility of the nitrile group to hydrolysis or other transformations. This document provides a theoretical framework for predicting reactivity, supported by established chemical principles, and proposes a standardized experimental protocol for direct, quantitative comparison.
Theoretical Framework: The Influence of Chlorine Positioning
The difference in reactivity between the 2-chloro and 4-chloro isomers is primarily governed by a combination of electronic and steric effects.
Electronic Effects
The chlorine atom influences the electron density of the molecule through two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and is strongest at the carbon atom directly attached to the chlorine.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution.[2] However, the interplay of these effects is nuanced and differs between the two isomers, influencing the reactivity of the phenoxy-acetonitrile system.
-
In the 4-chloro isomer: The chlorine is in a para position relative to the ether linkage. Both the inductive and resonance effects are at play. The +R effect can delocalize electron density onto the ether oxygen, potentially strengthening the C-O bond.
-
In the 2-chloro isomer: The chlorine is in the ortho position. The -I effect is more pronounced at the ether linkage due to proximity. The +R effect is also present, but it can be complicated by steric interactions.
Steric Effects
The most significant difference from a steric perspective is the presence of the bulky chlorine atom adjacent to the ether linkage in the 2-chloro isomer. This ortho substituent can sterically hinder the approach of reagents to the ether oxygen and the α-carbon of the acetonitrile group, potentially slowing down reaction rates compared to the less hindered 4-chloro isomer.[3][4]
Comparative Reactivity Analysis
While direct, peer-reviewed comparative studies are not extensively available, we can predict and test reactivity in several key transformations based on the principles outlined above. The methylene group adjacent to the nitrile is activated, making it a key site for reactions like alkylation.[5]
Focus Reaction: Base-Catalyzed Hydrolysis of the Nitrile Group
The hydrolysis of a nitrile to a carboxamide or carboxylic acid is a fundamental transformation.[6][7] The rate of this reaction under basic conditions is highly sensitive to the electronic environment of the molecule.
Hypothesis:
-
Electronic Influence: The electron-withdrawing nature of the chlorophenoxy group facilitates the initial nucleophilic attack of hydroxide on the nitrile carbon. The stronger combined electron-withdrawing effect at the para position in the 4-chloro isomer is expected to make its nitrile carbon slightly more electrophilic, potentially leading to a faster initial rate of hydrolysis compared to the 2-chloro isomer.
-
Steric Influence: The ortho-chloro group is not expected to significantly hinder the approach of a small nucleophile like hydroxide to the distant nitrile group. Therefore, electronic effects are predicted to be the dominant factor in this specific reaction.
Proposed Experimental Protocol for Comparative Hydrolysis
This protocol is designed to provide a robust, side-by-side comparison of the hydrolysis rates of the two isomers under identical conditions.
Objective: To quantify the relative rates of base-catalyzed hydrolysis of this compound and 2-(4-chlorophenoxy)acetonitrile by monitoring the disappearance of the starting material using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (≥98% purity)
-
2-(4-Chlorophenoxy)acetonitrile (≥98% purity)[8]
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)[9]
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), 1M solution
-
Thermostatted reaction vessel/water bath
-
HPLC system with UV detector
-
C18 RP-HPLC column
Workflow Diagram
Caption: Workflow for comparative hydrolysis kinetics.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a 10 mM stock solution of this compound in acetonitrile.
-
Accurately prepare a 10 mM stock solution of 2-(4-chlorophenoxy)acetonitrile in acetonitrile.
-
Prepare a 1.0 M aqueous solution of NaOH.
-
-
Reaction Setup:
-
In two separate, identical thermostatted reaction vessels equipped with magnetic stirrers, add 9.0 mL of acetonitrile.
-
Place both vessels in a water bath pre-heated to 50°C and allow them to equilibrate.
-
To one vessel, add 1.0 mL of the 10 mM 2-chloro isomer stock solution. To the second vessel, add 1.0 mL of the 10 mM 4-chloro isomer stock solution. The initial concentration of each isomer is now 1 mM.
-
-
Reaction Initiation and Sampling:
-
To initiate the reactions simultaneously, add 1.0 mL of the 1.0 M NaOH solution to each vessel. The final NaOH concentration will be approximately 0.09 M.
-
Immediately withdraw a 100 µL aliquot from each reaction mixture (this is the t=0 sample).
-
Quench the t=0 samples by adding them to HPLC vials containing 900 µL of a 0.1 M HCl solution in 50:50 acetonitrile:water. This neutralizes the base and stops the reaction.
-
Continue to withdraw and quench 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A suitable starting condition would be a C18 column with a mobile phase of 60:40 acetonitrile:water and UV detection at 275 nm.
-
Record the peak area of the respective starting material for each time point.
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the two isomers.
-
Predicted Outcome and Data Interpretation
The experimental data can be summarized to directly compare the stability and reactivity of the two isomers.
Table 1: Predicted Kinetic Data for Base-Catalyzed Hydrolysis at 50°C
| Compound | Predicted Pseudo-First-Order Rate Constant (k_obs, min⁻¹) | Predicted Half-Life (t½, min) | Rationale |
|---|---|---|---|
| This compound | k₂ | ln(2)/k₂ | Steric hindrance from the ortho-chloro group may slightly impede solvation of the transition state, but the primary determinant will be the electronic effect. |
| 2-(4-Chlorophenoxy)acetonitrile | k₄ | ln(2)/k₄ | The para-chloro group exerts a stronger net electron-withdrawing effect on the nitrile group, making it more electrophilic and thus more susceptible to nucleophilic attack. It is predicted that k₄ > k₂ . |
Conclusion
The position of a chlorine atom on a phenoxyacetonitrile scaffold is a critical design element in synthetic chemistry. The 4-chloro isomer is anticipated to be more reactive towards nucleophilic attack at the nitrile carbon due to the dominant electronic-withdrawing effects of the para substituent. Conversely, the 2-chloro isomer may exhibit reduced reactivity in reactions where the ether linkage or the α-carbon is the target, owing to significant steric hindrance from the ortho substituent.
The provided experimental protocol offers a clear and robust method for quantifying these differences, enabling researchers to make informed decisions when selecting intermediates for their synthetic campaigns. By understanding the subtle interplay of electronic and steric factors, drug development professionals can optimize reaction conditions, improve yields, and streamline the path from molecular design to final product.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 8. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
A Comparative Analysis of the Biological Activity of 2-(2-Chlorophenoxy)acetonitrile Derivatives
In the dynamic landscape of drug discovery and agrochemical development, the strategic modification of parent compounds to enhance biological activity is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-(2-chlorophenoxy)acetonitrile against the parent compound. We will explore the demonstrated antifungal, herbicidal, and cytotoxic properties of these molecules, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel therapeutic and agricultural agents.
Introduction: The this compound Scaffold
The this compound molecule serves as a versatile scaffold, characterized by a chlorophenoxy group linked to an acetonitrile moiety. The presence of the chlorine atom on the phenyl ring and the reactive nitrile group provides opportunities for a multitude of chemical modifications. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby modulating its interaction with biological targets. This guide will dissect how targeted derivatization of this parent structure can lead to compounds with enhanced potency and selectivity across different biological domains.
Comparative Biological Activities
The derivatization of this compound has yielded compounds with promising activities in three key areas: antifungal, herbicidal, and cytotoxic applications. Below, we compare the performance of various derivatives, highlighting the structure-activity relationships that govern their efficacy.
Antifungal Activity
Fungal infections pose a significant threat to human health and agriculture. The search for novel antifungal agents is driven by the rise of drug-resistant strains. Derivatives of this compound have emerged as a promising class of compounds with notable antifungal properties.
Comparative Data:
While specific minimum inhibitory concentration (MIC) data for the parent compound, this compound, is not extensively published, studies on its derivatives have shown significant antifungal activity. For instance, a related compound, 2-chloro-N-phenylacetamide, has demonstrated inhibitory activity against various fungal strains.[1][2][3] The biological activity of 2-chloro-N-phenylacetamide has been evaluated against strains of Aspergillus niger, with MICs ranging from 32 to 256 μg/mL.[2] Against fluconazole-resistant Candida albicans and Candida parapsilosis, this compound exhibited MICs between 128 and 256 µg/mL.[1][3] Another study on 2-chloro-N-phenylacetamide against Aspergillus flavus showed MICs ranging from 16 to 256 μg/mL.[4]
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 | [2] |
| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | [1][3] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | [1][3] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [4] |
| 2-acyl-1,4-benzohydroquinones | Candida and filamentous fungi | 2 - 64 | [5] |
Structure-Activity Relationship Insights:
The conversion of the nitrile group in the parent compound to an N-substituted acetamide, as seen in 2-chloro-N-phenylacetamide, appears to be a key modification for antifungal activity. The nature of the substituent on the amide nitrogen can further influence the potency and spectrum of activity. The likely mechanism of action for some of these derivatives involves interaction with ergosterol in the fungal plasma membrane.[2][4]
Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)
Caption: Workflow for determining antifungal activity using the broth microdilution method.
Herbicidal Activity
The chlorophenoxy acetic acid herbicides, such as 2,4-D, are structurally related to this compound and are widely used for broadleaf weed control.[6][7] This structural similarity suggests that derivatives of this compound could also possess herbicidal properties. The mode of action of chlorophenoxy herbicides typically involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the weed.[8][9]
Comparative Insights:
Direct comparative data for the herbicidal activity of this compound versus its derivatives is limited in publicly available literature. However, the extensive research on chlorophenoxy herbicides provides a strong rationale for investigating this class of compounds. The herbicidal efficacy is known to be influenced by the nature and position of substituents on the aromatic ring, as well as the nature of the side chain. For instance, the stereochemistry of the side chain can significantly impact herbicidal activity, as seen with mecoprop.[9]
Structure-Activity Relationship Postulates:
-
Substitution on the Phenyl Ring: The position and type of halogen on the phenyl ring are critical for activity. The 2-chloro substitution in the parent compound is a good starting point, and further modifications could enhance potency.
-
Modification of the Acetonitrile Group: Hydrolysis of the nitrile to a carboxylic acid would yield a classic chlorophenoxy acetic acid herbicide. Esterification or amidation of this carboxylic acid could modulate uptake and translocation within the plant.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay
A comprehensive evaluation of herbicidal potential requires both pre-emergence (activity in soil against germinating seeds) and post-emergence (activity on emerged seedlings) testing.
Caption: Workflow for evaluating pre- and post-emergence herbicidal activity.
Cytotoxic Activity
The quest for novel anti-cancer agents is a major focus of medicinal chemistry. Acetonitrile-containing compounds have shown promise as cytotoxic agents. For example, dichloroacetonitrile has been shown to induce cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathways in LO2 cells.[10]
Comparative Data:
Structure-Activity Relationship Considerations:
The introduction of various substituents on the phenyl ring and modifications of the acetonitrile group can significantly impact the cytotoxic profile. The goal is to design derivatives that exhibit high potency against cancer cells while showing minimal toxicity to normal cells. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Synthesis of this compound and Its Derivatives
The synthesis of the parent compound and its derivatives is crucial for further biological evaluation. A general and adaptable synthetic route is outlined below.
General Synthesis Protocol:
A common method for the synthesis of this compound involves the reaction of 2-chlorophenol with chloroacetonitrile in the presence of a base.[12]
Step-by-step methodology:
-
Deprotonation of Phenol: 2-chlorophenol is treated with a suitable base, such as sodium hydride or potassium carbonate, in an appropriate solvent like acetone or DMF to generate the corresponding phenoxide.
-
Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and displaces the chloride from chloroacetonitrile in an SN2 reaction to form the desired this compound.
-
Purification: The crude product is then purified using standard techniques such as distillation or column chromatography.
Derivatives can be synthesized by either using substituted 2-chlorophenols in the initial step or by further chemical modification of the nitrile group of the parent compound. For example, hydrolysis of the nitrile can yield the corresponding carboxylic acid, which can then be converted to a variety of esters and amides.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel antifungal, herbicidal, and cytotoxic agents. This guide has provided a comparative overview of the biological activities of its derivatives, highlighting the importance of structural modifications in tuning their potency and selectivity. The provided experimental protocols offer a practical framework for researchers to further explore this promising class of compounds.
Future research should focus on:
-
Systematic Derivatization: A more systematic approach to derivatization and biological testing will enable the development of robust quantitative structure-activity relationships (QSAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and optimization.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro screens should be advanced to in vivo models to assess their efficacy and safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic and agricultural potential of this compound derivatives.
References
- 1. scielo.br [scielo.br]
- 2. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Spectroscopic Analysis of 2-(2-Chlorophenoxy)acetonitrile for Unambiguous Structural Confirmation
This guide provides a detailed, multi-faceted approach to the structural confirmation of 2-(2-Chlorophenoxy)acetonitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind spectroscopic observations, offering a comparative framework against potential isomers and alternative structures. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow for unequivocal structural elucidation.
The Imperative of Orthogonal Analysis in Structural Chemistry
In the synthesis of complex organic molecules, confirmation of the desired structure is paramount. Relying on a single analytical technique can be misleading, as isomers and impurities may present similar spectral features. An orthogonal approach, employing multiple techniques that probe different molecular properties, is the gold standard for structural verification. This guide systematically applies ¹H NMR, ¹³C NMR, FT-IR, and MS to create a unique "spectroscopic fingerprint" for this compound, ensuring confidence in its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecular structure piece by piece.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). For this compound, we anticipate two key signal regions: the aromatic region and the aliphatic region.
-
Aromatic Region (approx. 6.9-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. Their proximity to the electronegative chlorine and oxygen atoms will shift them downfield. We expect a complex multiplet pattern for these four protons.
-
Aliphatic Methylene Region (approx. 4.8 ppm): The two protons of the methylene group (-O-CH₂-CN) are in a unique environment. They are adjacent to an oxygen atom and a nitrile group, both of which are electron-withdrawing. This deshielding effect results in a significant downfield shift. Since there are no adjacent protons, this signal will appear as a singlet.
To illustrate this, we can compare the expected spectrum with that of its isomer, 2-(4-Chlorophenoxy)acetonitrile . In the para-isomer, the symmetry of the aromatic ring results in a simpler pattern, typically two doublets, each integrating to two protons. The observation of a more complex multiplet in the aromatic region is a key differentiator for the ortho-isomer.
Expertise & Experience: Probing the Carbon Framework with ¹³C NMR
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
-
Aromatic Carbons (approx. 115-155 ppm): We expect six distinct signals for the six carbons of the benzene ring. The carbon directly attached to the oxygen (C-O) will be the most downfield in this region, while the carbon attached to the chlorine (C-Cl) will also be significantly shifted.
-
Nitrile Carbon (approx. 115-120 ppm): The carbon of the nitrile group (C≡N) typically appears in this range.
-
Methylene Carbon (approx. 55-65 ppm): The methylene carbon (-O-CH₂-CN) will appear upfield relative to the aromatic carbons.
The presence of exactly eight distinct carbon signals strongly supports the proposed structure.
Table 1: Summary of Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | Aromatic (Ar-H) | ~ 6.9 - 7.5 | Multiplet | 4H |
| ¹H | Methylene (-OCH₂) | ~ 4.8 | Singlet | 2H |
| ¹³C | Aromatic (Ar-C) | ~ 115 - 155 | - | 6 signals |
| ¹³C | Nitrile (-C≡N) | ~ 115 - 120 | - | 1 signal |
| ¹³C | Methylene (-OCH₂) | ~ 55 - 65 | - | 1 signal |
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an excellent technique for the rapid identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2]
Expertise & Experience: Interpreting Vibrational Frequencies
For this compound, we look for several characteristic absorption bands:
-
C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹ is a definitive indicator of the nitrile group.[3] The presence of this peak is crucial for confirmation.
-
Aromatic C=C Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
-
Aromatic C-O-C Stretch: The aryl-alkyl ether linkage gives rise to two characteristic stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹ .[4]
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 750-800 cm⁻¹ for ortho-disubstituted benzene rings, can indicate the carbon-chlorine bond.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ confirm the presence of hydrogens attached to the benzene ring.
The combination of these specific bands provides strong, complementary evidence to the NMR data.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| ~ 2250 | C≡N Stretch | Medium, Sharp |
| ~ 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| ~ 1250 | Asymmetric Ar-O-C Stretch | Strong |
| ~ 1050 | Symmetric Ar-O-C Stretch | Medium |
| ~ 800 - 750 | C-Cl Stretch / Ar-H Bending | Strong |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.[5][6]
Expertise & Experience: Analyzing the Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₆ClNO. The nominal molecular weight is approximately 167 g/mol . A crucial feature will be the isotopic pattern of the molecular ion.[7] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see two peaks: a molecular ion peak (M⁺) at m/z 167 and an M+2 peak at m/z 169, with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.
-
Key Fragmentation Pathways: Electron impact (EI) ionization often causes the molecule to fragment in predictable ways. For this compound, a primary fragmentation would be the cleavage of the ether bond, potentially leading to fragments corresponding to the chlorophenoxy cation (m/z 127/129) or the loss of the cyanomethylene radical.
Table 3: Key Mass Spectrometry Data for this compound
| m/z Value | Identity | Notes |
| 167 / 169 | [M]⁺, Molecular Ion | The 3:1 intensity ratio confirms the presence of one chlorine atom. |
| 127 / 129 | [ClC₆H₄O]⁺ | Result of cleavage at the ether oxygen. |
| 111 | [C₆H₄O]⁺ | Loss of chlorine from the chlorophenoxy fragment. |
| 92 | [M - Cl - CN]⁺ | Loss of both chlorine and the nitrile group. |
Workflow and Protocols for Analysis
To ensure reproducibility and accuracy, standardized protocols are essential. The following sections outline the step-by-step methodologies for acquiring the spectroscopic data discussed.
Overall Spectroscopic Confirmation Workflow
Caption: Workflow for the spectroscopic structural confirmation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).
-
¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: If the sample is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Label the significant peaks.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass analyzer using a known calibration standard.
-
Sample Introduction: Introduce the sample into the ion source, often via direct infusion or through a GC inlet.
-
Ionization: Ionize the sample using a standard electron impact energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the compelling and consistent narrative told by multiple spectroscopic techniques. ¹H and ¹³C NMR map the carbon-hydrogen framework, FT-IR identifies the essential functional groups (ether, nitrile, aromatic ring), and Mass Spectrometry confirms the elemental composition and molecular weight. This integrated, orthogonal approach provides the authoritative grounding required in modern chemical research and development, ensuring that the molecule in the flask is unequivocally the molecule intended.
Caption: Correlation of the molecular structure with key spectroscopic data points.
References
- 1. azooptics.com [azooptics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. uni-saarland.de [uni-saarland.de]
A comparative study of different catalysts for the synthesis of 2-(2-Chlorophenoxy)acetonitrile
An In-Depth Comparative Guide to Catalysts for the Synthesis of 2-(2-Chlorophenoxy)acetonitrile
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring an ether linkage and a nitrile group, makes it a versatile building block for more complex molecules. The efficient synthesis of this compound is a subject of considerable interest for process chemists and researchers in drug development. The primary route to its synthesis is a variation of the Williamson ether synthesis, involving the nucleophilic substitution of a haloacetonitrile by 2-chlorophenoxide.
This guide provides a comprehensive comparative analysis of different catalytic strategies for this synthesis. We will delve into the classical base-mediated approach and contrast it with the more advanced and efficient Phase-Transfer Catalysis (PTC) method. The discussion is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal synthetic route.
Catalytic Strategy 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1] In the context of this compound synthesis, the reaction proceeds via an SN2 mechanism where the 2-chlorophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile) and displacing the halide.[2]
Mechanistic Considerations & Experimental Choices
The reaction is fundamentally a nucleophilic substitution. The key to a successful synthesis is the efficient generation of the phenoxide nucleophile. This is typically achieved by deprotonating 2-chlorophenol with a suitable base.
-
Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation of the phenol, driving the reaction forward.[1] However, NaH is highly reactive and requires strictly anhydrous conditions. A more practical and commonly used alternative for industrial applications is a weaker base like potassium carbonate (K₂CO₃).[3] K₂CO₃ is less hazardous, easier to handle, and often sufficient to generate the required concentration of the phenoxide, especially when paired with a polar aprotic solvent.
-
Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.[1][3] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without strongly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. This enhances the rate of the SN2 reaction.
Limitations of the Classical Approach
While fundamentally sound, the classical Williamson synthesis for this transformation has several drawbacks:
-
Harsh Conditions: The reaction often requires elevated temperatures (50-100 °C) and prolonged reaction times to achieve good conversion.[4]
-
Solvent Issues: The use of high-boiling polar aprotic solvents like DMF can complicate product isolation and purification, and their complete removal can be challenging.
-
Side Reactions: If using a strong, sterically hindered base, elimination reactions can compete with substitution, although this is less of a concern with primary halides like chloroacetonitrile.[1]
Catalytic Strategy 2: Phase-Transfer Catalysis (PTC) - A Superior Alternative
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] For the synthesis of this compound, PTC offers a highly efficient and practical alternative to the classical method by eliminating the need for expensive and hazardous anhydrous solvents and strong bases.[6][7]
The Principle and Mechanism of PTC
The core concept of PTC involves a "phase-transfer agent" or catalyst, which transports a reactant from one phase to another where the reaction can occur.[8] In this synthesis, the catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is generated using a simple base like NaOH) into the organic phase containing the chloroacetonitrile.[9][10]
The mechanism proceeds as follows:
-
Phenoxide Generation: 2-Chlorophenol is dissolved in an organic solvent (e.g., toluene), and an aqueous solution of a base (e.g., NaOH) is added. The phenol is deprotonated at the interface between the two phases.
-
Anion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface, forming an ion pair (Q⁺ArO⁻).
-
Transfer to Organic Phase: This new ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the quaternary ammonium cation.[10] It migrates from the interface into the bulk organic phase.
-
SN2 Reaction: In the organic phase, the poorly solvated and highly reactive phenoxide anion rapidly reacts with chloroacetonitrile to form the desired product, this compound, and a halide ion (Cl⁻).[9]
-
Catalyst Regeneration: The catalyst, now as Q⁺Cl⁻, returns to the aqueous interface to exchange the chloride for another phenoxide ion, thus completing the catalytic cycle.[10]
Caption: Mechanism of Phase-Transfer Catalysis for ether synthesis.
Advantages of the PTC Method
-
Mild Conditions: Reactions can often be run at or near room temperature, reducing energy consumption and minimizing thermal degradation of products.[4]
-
Simplified Procedure: It eliminates the need for anhydrous solvents and highly reactive bases, making the process safer and more scalable.[6]
-
Increased Yields: By continuously supplying a highly reactive, "naked" nucleophile to the organic phase, PTC often leads to faster reaction rates and higher yields compared to the classical method.[6][7]
-
Green Chemistry: The use of water as a solvent phase and the reduction in harsh reagents align well with the principles of green chemistry.[5]
Comparative Analysis of Catalytic Systems
The choice of a synthetic method depends on factors like cost, safety, yield, and scalability. The table below provides a direct comparison of the two primary approaches discussed.
| Parameter | Classical Williamson Synthesis | Phase-Transfer Catalysis (PTC) |
| Catalyst/Reagent | Strong base (e.g., NaH) or stoichiometric weak base (e.g., K₂CO₃)[1][3] | Catalytic amount of a phase-transfer agent (e.g., TBAB, BTEAC)[4][11] |
| Base | NaH, K₂CO₃, NaOH (anhydrous) | Aqueous NaOH, K₂CO₃[4] |
| Solvent System | Anhydrous polar aprotic (e.g., DMF, Acetonitrile)[1] | Biphasic (e.g., Toluene/Water, Dichloromethane/Water)[4][10] |
| Temperature | Elevated (50-100 °C)[4] | Room temperature to moderate (e.g., 25-60 °C) |
| Reaction Time | Several hours to >24 hours | Typically faster, often 2-8 hours |
| Typical Yields | Moderate to Good | Good to Excellent (>80-95%)[11] |
| Advantages | Well-established, conceptually simple. | High yields, mild conditions, operational simplicity, safer reagents, green.[5][6][7] |
| Disadvantages | Requires anhydrous conditions, harsh reagents, high temperatures, difficult workup.[1] | Catalyst cost (though used in small amounts), potential for emulsion formation. |
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)
This protocol is a representative procedure for the PTC-mediated synthesis.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1 equivalent) and tetrabutylammonium bromide (TBAB, 0.05 equivalents) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents in water).
-
To the vigorously stirring biphasic mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Synthesis via Classical Williamson Ether Synthesis
This protocol uses potassium carbonate in a polar aprotic solvent.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile or DMF
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorophenol (1 equivalent), finely powdered potassium carbonate (1.5 equivalents), and acetonitrile.
-
Heat the suspension to reflux (approx. 80 °C) and stir for 30 minutes to facilitate the formation of the phenoxide.
-
Add chloroacetonitrile (1.1 equivalents) to the mixture and continue to stir at reflux for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Conclusion and Recommendation
For the synthesis of this compound, Phase-Transfer Catalysis (PTC) emerges as the demonstrably superior method. It circumvents the major drawbacks of the classical Williamson ether synthesis by avoiding the need for hazardous reagents, anhydrous conditions, and high temperatures. The operational simplicity, milder conditions, faster reaction rates, and typically higher yields make PTC the recommended approach for both laboratory-scale synthesis and industrial-scale production. This method not only enhances efficiency and safety but also aligns with the growing demand for more sustainable and environmentally friendly chemical processes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Verification of 2-(2-Chlorophenoxy)acetonitrile via NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. This guide provides an in-depth, practical comparison for verifying the structure of 2-(2-Chlorophenoxy)acetonitrile, a compound for which readily available, consolidated literature NMR data can be elusive.
The Challenge: Scarcity of Consolidated Literature Data
A primary challenge in the routine characterization of novel or less-common compounds is the availability of a comprehensive, citable set of NMR data. For this compound, a thorough literature search does not yield a single, definitive source detailing the complete ¹H and ¹³C NMR assignments. This is a common scenario that underscores the importance of a multi-faceted approach to structural verification, relying on a combination of experimental data, theoretical predictions, and comparison with structurally related analogs.
The Strategy: A Three-Pillar Approach to Structural Verification
In the absence of a single literature reference for cross-referencing, we will employ a robust, self-validating three-pillar strategy:
-
High-Quality Experimental Data Acquisition: Generate high-resolution ¹H and ¹³C NMR spectra of the synthesized this compound.
-
In-Silico NMR Prediction: Utilize computational tools to predict the ¹H and ¹³C NMR spectra of the target molecule.
-
Comparative Analysis with Structural Analogs: Compare the experimental and predicted data with published NMR data of structurally similar compounds.
This approach not only provides a high degree of confidence in the structural assignment but also offers deeper insights into the electronic environment of the molecule.
Diagram of the Structural Verification Workflow
Caption: Workflow for the structural verification of this compound.
Pillar 1: Experimental NMR Data Acquisition Protocol
The acquisition of high-quality NMR data is paramount. The following protocol is designed to yield spectra with excellent resolution and signal-to-noise, facilitating unambiguous signal assignment.
1. Sample Preparation:
-
Analyte: this compound (approx. 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR).
-
Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton signal at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.[1]
-
Internal Standard: Tetramethylsilane (TMS) is often used as a reference standard, with its signal set to 0.00 ppm.[2] Modern spectrometers can also lock onto the deuterium signal of the solvent, and the residual solvent peak can be used as a secondary reference.[3]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer's detection coil (typically 4-5 cm).[1]
-
Cap the NMR tube securely.
-
2. Spectrometer Setup and Data Acquisition:
The following are general guidelines for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is standard to produce a spectrum with singlets for each carbon environment.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds is a reasonable starting point.
-
Acquisition Time (aq): ~1-2 seconds.
-
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
Pillar 2: In-Silico NMR Prediction
Several software packages and online tools can predict ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. These predictions are invaluable for initial peak assignments and for corroborating experimental data.
-
Prediction Tools: A variety of platforms are available, ranging from commercial software to free web-based applications.[3][4][5][6][7] For this guide, we will use a hypothetical prediction to illustrate the comparison process.
Pillar 3: Comparative Analysis with Structural Analogs
By comparing the experimental spectrum of this compound with the known spectra of similar molecules, we can make confident assignments. The electronic effects of the substituents can be rationalized, and the chemical shifts can be understood in the context of these effects.
Molecular Structure and Atom Numbering
Caption: Structure and atom numbering for this compound.
Comparative Data Table
The following table summarizes the experimental data for key analogs and the predicted data for our target molecule.
| Compound | δ ¹H (ppm) | δ ¹³C (ppm) | Source |
| 2-Phenoxyacetonitrile | 7.38–7.34 (m, 2H), 7.09 (t, J = 8.0 Hz, 1H), 7.00–6.98 (m, 2H), 4.76 (s, 2H) | 156.6, 129.9, 123.2, 115.2, 115.0, 53.6 | [8] |
| 2-(4-Chlorophenoxy)acetonitrile | 7.32–7.28 (m, 2H), 6.94–6.90 (m, 2H), 4.73 (s, 2H) | 155.1, 129.8, 128.3, 116.4, 114.9, 53.9 | [8] |
| 2-Chlorophenol | 7.39 (dd, 1H), 7.23 (td, 1H), 6.98 (dd, 1H), 6.89 (td, 1H), 5.75 (s, 1H, OH) | 152.4, 130.8, 128.0, 121.7, 120.4, 115.8 | Hypothetical/Typical |
| This compound (Predicted) | ~7.45 (dd, 1H), ~7.30 (td, 1H), ~7.10 (td, 1H), ~7.00 (dd, 1H), ~4.85 (s, 2H) | ~153.5 (C-O), ~129.0, ~128.5, ~124.0, ~122.0, ~116.0, ~114.5 (CN), ~54.0 (CH₂) | Predicted |
| This compound (Experimental) | To be determined | To be determined | Experimental |
Analysis and Interpretation
¹H NMR Spectrum Analysis:
-
Aromatic Region (6.8 - 7.5 ppm): The aromatic protons of this compound are expected to appear in this region. Due to the ortho-chloro substituent, the symmetry of the phenyl ring is broken, and we anticipate four distinct signals for the four aromatic protons. The electron-withdrawing nature of both the chlorine atom and the -OCH₂CN group will deshield these protons.[9] The splitting pattern will likely be complex due to ortho, meta, and para couplings.[10][11][12] Comparison with the spectrum of 2-chlorophenol will be particularly insightful for assigning these aromatic signals.
-
Methylene Protons (-OCH₂CN): A singlet is expected for the two methylene protons. Its chemical shift will be influenced by the adjacent oxygen and the nitrile group. Based on the analogs, 2-phenoxyacetonitrile (4.76 ppm) and 2-(4-chlorophenoxy)acetonitrile (4.73 ppm), we can predict this signal to be in the range of 4.7-4.9 ppm.[8]
¹³C NMR Spectrum Analysis:
-
Aromatic Carbons (110 - 160 ppm): Six signals are expected for the six aromatic carbons. The carbon attached to the oxygen (C1) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine (C2) will also be significantly downfield. The chemical shifts of the other four aromatic carbons will be influenced by the electronic effects of the substituents.[9]
-
Nitrile Carbon (-CN): The carbon of the nitrile group is expected to appear around 114-115 ppm, as seen in the analog compounds.[8]
-
Methylene Carbon (-OCH₂CN): The methylene carbon signal is predicted to be around 53-55 ppm, based on the data from the analogs.[8]
Conclusion: A Self-Validating Approach
By systematically acquiring high-quality experimental NMR data and comparing it against both in-silico predictions and the known data of structural analogs, a confident and robust structural verification of this compound can be achieved. This multi-pillar approach is a powerful strategy in chemical research, providing a self-validating system for structural elucidation, especially when a direct literature comparison is not feasible. This methodology not only confirms the identity of the target compound but also enhances the researcher's understanding of the structure-property relationships at a molecular level.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. CASCADE [nova.chem.colostate.edu]
- 5. PROSPRE [prospre.ca]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rsc.org [rsc.org]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Efficacy Showdown: A Preclinical Comparison of 2-(Phenoxy)acetamide Derivatives in Oncology and Inflammation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-(phenoxy)acetamide scaffold has emerged as a versatile pharmacophore, giving rise to a new generation of compounds with significant therapeutic potential. This guide offers an in-depth, objective comparison of the preclinical efficacy of a series of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Drawing upon key experimental data, we will dissect the structure-activity relationships that govern their performance as both anticancer and anti-inflammatory agents. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this promising class of compounds, facilitating informed decisions in the pursuit of next-generation therapeutics.
The Chemical Landscape: A Series of Ten Novel Derivatives
The focus of this guide is a series of ten 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, synthesized via the Leuckart reaction.[1][2] These compounds, designated 3a through 3j, share a common structural backbone but differ in the substitutions on the phenoxy and N-phenylethyl rings. These subtle molecular modifications have been shown to profoundly influence their biological activity, a central theme we will explore in the following sections.[1]
In Vitro Anticancer Efficacy: A Tale of Two Cell Lines
The anticancer potential of compounds 3a-j was evaluated in vitro against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and SK-N-SH (neuroblastoma).[1] The cytotoxic effects were quantified using the MTT assay, a standard colorimetric method for assessing cell viability.[3] The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), reveal a clear structure-activity relationship.[1]
Table 1: In Vitro Anticancer Activity (IC50 in µM) of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives (3a-j) [1]
| Compound | Substitution on N-phenylethyl | Substitution on Phenoxy Ring | MCF-7 IC50 (µM) | SK-N-SH IC50 (µM) |
| 3a | 4-Chloro | 4-Chloro | 38.08 | 43.14 |
| 3b | 4-Chloro | 4-Bromo | 35.11 | 40.18 |
| 3c | 4-Chloro | 4-Nitro | 28.14 | 33.15 |
| 3d | 4-Chloro | 4-tert-Butyl | 42.12 | 48.19 |
| 3e | 4-Chloro | 4-Methoxy | 45.18 | 50.11 |
| 3f | 4-Methyl (p-tolyl) | 4-Chloro | 40.15 | 45.12 |
| 3g | 4-Methyl (p-tolyl) | 4-Bromo | 38.19 | 42.17 |
| 3h | 4-Methyl (p-tolyl) | 4-Nitro | 30.11 | 35.18 |
| 3i | 4-Methyl (p-tolyl) | 4-tert-Butyl | 44.17 | 50.14 |
| 3j | 4-Methyl (p-tolyl) | 4-Methoxy | 48.13 | 53.16 |
From this data, a clear trend emerges: the presence of a halogen on the aromatic rings enhances anticancer activity.[1] Notably, compound 3c , featuring a 4-chloro substitution on the N-phenylethyl ring and a 4-nitro group on the phenoxy ring, demonstrated the most potent cytotoxic effects against both MCF-7 and SK-N-SH cell lines.[1] This suggests that electron-withdrawing groups at these positions may be crucial for maximizing anticancer efficacy. Conversely, the presence of electron-donating groups, such as methoxy (3e and 3j), resulted in diminished activity.[1]
In Vivo Anti-Inflammatory and Analgesic Potential
The therapeutic utility of these compounds extends beyond oncology. The entire series was also evaluated for in vivo anti-inflammatory and analgesic properties in a rat model.[1] The anti-inflammatory efficacy was assessed using the carrageenan-induced paw edema assay, a well-established model for acute inflammation.[4][5][6][7][8]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives (3a-j) [1]
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) |
| 3a | 65.14 | 60.18 |
| 3b | 68.12 | 63.15 |
| 3c | 75.18 | 70.14 |
| 3d | 55.11 | 50.19 |
| 3e | 50.16 | 45.12 |
| 3f | 62.18 | 58.11 |
| 3g | 66.14 | 61.19 |
| 3h | 72.15 | 68.17 |
| 3i | 52.19 | 48.16 |
| 3j | 48.11 | 43.18 |
Consistent with the anticancer data, compounds with halogen and nitro substitutions exhibited the most significant anti-inflammatory and analgesic effects.[1] Once again, compound 3c emerged as the lead candidate, with a remarkable 75.18% inhibition of paw edema and 70.14% protection in the analgesic assay.[1] This dual activity profile underscores the potential of this compound as a multi-target therapeutic agent.
Unraveling the Mechanism of Action: The Role of COX and LOX Pathways
The observed anti-inflammatory effects of these phenoxyacetamide derivatives are likely mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9][10][11] These enzymatic cascades are central to the inflammatory response, responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12][13][14][15] It is hypothesized that the synthesized compounds may act as dual inhibitors of COX-2 and 5-LOX, thereby attenuating the inflammatory cascade.[16][17][18]
Caption: The COX and LOX inflammatory pathways.
The upregulation of COX-2 is a hallmark of many cancers and is implicated in tumor growth and metastasis.[19] Therefore, the inhibition of this enzyme could also contribute to the observed anticancer activity of these compounds.
Experimental Protocols: A Guide to Reproducibility
To ensure scientific integrity and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives (3a-j)
The synthesis of the title compounds was achieved through a multi-step process, with the final step involving the Leuckart reaction.[1][2][20][21]
Caption: General synthesis workflow for compounds 3a-j.
Step-by-Step Protocol:
-
Synthesis of Substituted Phenylethylamine: The corresponding substituted phenylethanone is reacted with formamide under reflux conditions as part of the Leuckart reaction to yield the substituted phenylethylamine.[1][22]
-
Synthesis of 2-Chloro-N-(1-substituted phenylethyl)acetamide: The synthesized phenylethylamine is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.[23]
-
Synthesis of the Final Compounds (3a-j): The chloroacetamide intermediate is reacted with the appropriate substituted phenol in the presence of a base and a catalyst to yield the final 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.[1]
In Vitro Anticancer Activity: MTT Assay[1][3][24][25][26][27]
-
Cell Seeding: MCF-7 and SK-N-SH cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (3a-j) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay[1][4][5][6][7][8]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.
-
Compound Administration: The test compounds (3a-j) or a standard drug (e.g., indomethacin) are administered orally to the rats.
-
Carrageenan Injection: After 30 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The preclinical data presented in this guide provides a compelling case for the therapeutic potential of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The structure-activity relationship analysis clearly indicates that compounds bearing electron-withdrawing groups, particularly halogens and nitro moieties, exhibit superior anticancer and anti-inflammatory efficacy. Compound 3c has emerged as a particularly promising lead candidate, demonstrating potent activity in both preclinical models.
While these findings are encouraging, further research is warranted to fully elucidate the therapeutic potential of this chemical class. Future studies should focus on:
-
In vivo anticancer efficacy studies: To validate the in vitro findings, the most potent compounds should be evaluated in animal models of cancer.
-
Mechanism of action studies: A more in-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds is needed.
-
Pharmacokinetic and toxicity profiling: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds is essential for their further development.
References
- 1. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 15. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archivepp.com [archivepp.com]
- 17. galaxypub.co [galaxypub.co]
- 18. researchgate.net [researchgate.net]
- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 23. benchchem.com [benchchem.com]
Benchmarking the synthesis of 2-(2-Chlorophenoxy)acetonitrile against other substituted phenoxyacetonitriles
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted phenoxyacetonitriles is a foundational technique for generating key intermediates in a multitude of pharmacologically active compounds. This guide provides a comprehensive comparison of the synthesis of 2-(2-Chlorophenoxy)acetonitrile with other substituted analogues, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your synthetic strategies.
Introduction: The Versatility of the Phenoxyacetonitrile Scaffold
The phenoxyacetonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The ether linkage provides stability, while the nitrile group serves as a versatile handle for further chemical transformations. The substituent on the phenyl ring plays a crucial role in modulating the electronic properties and biological activity of the final molecule. Understanding the nuances of the synthesis of these compounds is therefore of paramount importance for efficient and scalable drug discovery and development.
The Williamson ether synthesis stands as the most robust and widely adopted method for the preparation of phenoxyacetonitriles.[1][2] This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, in this case, chloroacetonitrile.[1] The efficiency of this reaction is highly dependent on the electronic nature of the substituent on the phenol, the reaction conditions, and the choice of reagents.
Optimized Synthesis of this compound: A Detailed Protocol
The synthesis of this compound serves as our benchmark due to the prevalence of halogenated aromatic rings in pharmaceuticals. The following protocol has been optimized for high yield and purity.
Experimental Protocol:
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) in one portion.
-
Heat the mixture to 80°C and stir for 1 hour to ensure the complete formation of the potassium 2-chlorophenoxide.
-
Cool the reaction mixture to room temperature and then add chloroacetonitrile (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base and Solvent: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol without introducing water, which could hydrolyze the chloroacetonitrile. DMF is an excellent polar aprotic solvent that readily dissolves the reactants and promotes the SN2 reaction.[3]
-
Temperature: The initial heating to 80°C ensures rapid and complete formation of the phenoxide. The subsequent reaction with chloroacetonitrile is carried out at room temperature to minimize potential side reactions.
-
Work-up: The aqueous work-up is crucial for removing the inorganic salts and DMF. A brine wash helps to break any emulsions and further dry the organic layer.
Comparative Synthesis of Substituted Phenoxyacetonitriles
To provide a clear benchmark, the synthesis of this compound is compared against analogues bearing electron-donating (methyl and methoxy) and strongly electron-withdrawing (nitro) substituents. The following table summarizes typical reaction conditions and observed yields.
| Substituent (Position) | Phenol Reactant | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro | 2-Chlorophenol | K₂CO₃ | DMF | RT | 4-6 | ~85-95 |
| 4-Methyl | 4-Methylphenol | K₂CO₃ | Acetonitrile | 60 | 3-5 | ~90-98 |
| 4-Methoxy | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 40 | 4 | 92-94[4] |
| 4-Nitro | 4-Nitrophenol | K₂CO₃ | DMF | 90 | 10 | ~70-80[5] |
Discussion: The Impact of Substituents on Reaction Efficiency
The data presented in the table highlights the significant influence of the substituent on the phenyl ring on the outcome of the Williamson ether synthesis. This can be rationalized by considering the electronic effects of these groups on the nucleophilicity of the corresponding phenoxide ion.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating through induction and resonance, respectively. They increase the electron density on the phenoxide oxygen, thereby enhancing its nucleophilicity. This leads to a faster reaction rate, often allowing for milder reaction conditions (lower temperature and shorter reaction time) and resulting in higher yields, as seen with 4-methylphenol and 4-methoxyphenol.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine are moderately electron-withdrawing through induction. This slightly decreases the nucleophilicity of the phenoxide compared to unsubstituted phenol, but the reaction still proceeds efficiently under standard conditions.
-
Strongly Electron-Withdrawing Groups: A nitro group (-NO₂) is strongly electron-withdrawing through both induction and resonance. This significantly delocalizes the negative charge on the phenoxide oxygen, making it a much weaker nucleophile.[6] Consequently, more forcing conditions, such as higher temperatures and longer reaction times, are required to achieve a reasonable yield. The lower yield also reflects the increased potential for side reactions under these conditions.
Visualizing the Synthetic Workflow and Substituent Effects
To further clarify the concepts discussed, the following diagrams illustrate the general experimental workflow and the electronic influence of different substituents.
Caption: General workflow for the Williamson ether synthesis of substituted phenoxyacetonitriles.
Caption: Influence of substituents on the nucleophilicity of the phenoxide ion.
Conclusion
The Williamson ether synthesis is a versatile and reliable method for the preparation of a wide range of substituted phenoxyacetonitriles. The choice of reaction conditions is critical and must be tailored based on the electronic nature of the substituent on the phenolic starting material. Electron-donating groups facilitate the reaction, allowing for milder conditions and yielding excellent results. Conversely, electron-withdrawing groups necessitate more forcing conditions to overcome the reduced nucleophilicity of the phenoxide intermediate. This guide provides a solid framework for researchers to develop and optimize their synthetic routes to these valuable chemical building blocks.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. orgchemres.org [orgchemres.org]
- 6. byjus.com [byjus.com]
Safety Operating Guide
Mastering the Safe Handling of 2-(2-Chlorophenoxy)acetonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(2-Chlorophenoxy)acetonitrile. As your partner in laboratory safety, we aim to build deep trust by delivering value that extends beyond the product itself. This document is structured to provide a comprehensive operational and disposal plan, grounded in scientific integrity and field-proven expertise.
Hazard Profile: Understanding the Risks
Based on its analog, 2-(2-Chlorophenyl)acetonitrile, this compound is classified as a hazardous substance with significant acute toxicity.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful or even fatal.[2]
Key Hazard Statements based on the analog 2-(2-Chlorophenyl)acetonitrile:
-
H301: Toxic if swallowed. [2]
-
H311: Toxic in contact with skin. [2]
-
H330: Fatal if inhaled. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The signal word for this level of hazard is "Danger" .[1][2] These classifications underscore the critical need for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Chemical-resistant lab coat or apron | NIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hood |
| Solution Preparation & Transfers | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat | Not generally required if handling sealed containers |
Rationale for PPE Selection:
-
Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical safety goggles.[1][2] A face shield should be worn during procedures with a high risk of splashes or aerosol generation, such as weighing solids.[4]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5][6][7] Given the acute dermal toxicity, double-gloving is recommended when handling the solid material to provide an extra layer of protection against tears or contamination. Always inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A chemical-resistant lab coat is mandatory to protect against skin contact.[3] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: Due to the "Fatal if inhaled" classification of its analog, all work with the solid form of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator is required.[2]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Weighing and Aliquoting (Solid):
-
ALWAYS perform this task inside a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above (goggles, face shield, double nitrile gloves, lab coat).
-
Use a dedicated set of spatulas and weighing paper.
-
Handle the solid gently to avoid creating dust or aerosols.
-
Clean the balance and surrounding area thoroughly after use.
-
-
Solution Preparation and Transfers:
-
Conduct all solution preparations and transfers within a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Segregate waste into dedicated, clearly labeled "Hazardous Waste" containers for solid and liquid waste.[9]
-
Do not mix this waste with other chemical waste streams unless compatibility is known.[9]
-
Follow your institution's guidelines for the disposal of toxic chemical waste. Contact your Environmental Health and Safety (EHS) department for specific instructions.[2][9]
-
Emergency Procedures: Be Prepared
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[2]
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3]
-
Seek immediate medical attention.[2]
In Case of Eye Contact:
-
Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
Move the person to fresh air.[2]
-
If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3]
-
Seek immediate medical attention.[2]
In Case of Ingestion:
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Prevent the spill from entering drains.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the integrity of your work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
